molecular formula C12H19NO B021340 1-Acetamidoadamantane CAS No. 880-52-4

1-Acetamidoadamantane

Katalognummer: B021340
CAS-Nummer: 880-52-4
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: BCVXYGJCDZPKGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVXYGJCDZPKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061255
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-52-4
Record name 1-Acetamidoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Adamantylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetamidoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ADAMANTYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5283Y1VOII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Acetamidoadamantane: Structural Architecture & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of 1-Acetamidoadamantane , a critical intermediate in antiviral pharmacophores and a stable metabolic endpoint of amantadine.

Executive Summary

  • Compound: this compound (N-(1-adamantyl)acetamide)[1][2]

  • CAS Registry: 880-52-4[1][2][3][4]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 193.29 g/mol [1][3][4]

  • Core Significance: This molecule represents the N-acetylated derivative of the antiviral drug Amantadine.[5] In medicinal chemistry, it serves two critical roles:

    • Metabolic Marker: It is the primary metabolite of amantadine in humans, formed via the spermidine/spermine

      
      -acetyltransferase 1 (SSAT-1) pathway, distinguishing it from typical hepatic CYP450 metabolites.
      
    • Synthetic Scaffold: Its lipophilic adamantane cage combined with the polar amide linker makes it a vital building block for NMDA receptor antagonists and viral M2 channel blockers.[6]

Chemical Structure & Crystallography

The Adamantane Cage

The core structure is a tricyclo[3.3.1.1


]decane cage. Unlike flexible aliphatic chains, this cage is rigidly locked in a chair conformation, providing exceptional lipophilicity and metabolic stability.[6] The acetamido group (

) is attached at the bridgehead (C1) position.
Crystal Lattice Data

X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[6] The packing is stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of adjacent molecules, forming infinite chains.

ParameterValue
Crystal System Monoclinic
Space Group

(No. 15)
Lattice Parameter a ~24.312 Å
Lattice Parameter b ~9.464 Å
Lattice Parameter c ~9.454 Å
Unit Cell Angle (

)
~90.06°
Z (Molecules/Cell) 8

Experimental Synthesis Protocols

Two primary routes exist for synthesizing this compound.[6][7] Protocol A is recommended for laboratory-scale high-purity synthesis starting from amantadine.[6] Protocol B is the industrial route utilizing raw adamantane precursors.[6]

Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Method A: Lab Scale cluster_1 Method B: Industrial Amantadine 1-Adamantylamine (Amantadine) Product This compound (Target) Amantadine->Product Acetylation (DCM/Et3N, 0°C -> RT) Adamantane Adamantane / 1-Bromoadamantane Adamantane->Product Ritter Reaction (H2SO4, Reflux) AcetAnhydride Acetic Anhydride (Ac2O) AcetAnhydride->Product Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Product

Figure 1: Dual synthetic pathways. Method A (Green) is preferred for research purity; Method B (Red) is utilized for bulk manufacturing.

Protocol A: Direct Acetylation (High Purity)

Use this method for analytical standard preparation.

Reagents:

  • 1-Adamantylamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)[3]

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

  • Solvation: Dissolve 1-adamantylamine in anhydrous DCM under an inert atmosphere (

    
    ). Why: Moisture competes with the amine for the anhydride, reducing yield.
    
  • Base Addition: Add Et3N and cool the solution to 0°C. Why: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Acetylation: Dropwise add Acetic Anhydride over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup: Wash with 1M HCl (to remove unreacted amine/pyridine) followed by saturated

    
     (to neutralize acid).
    
  • Purification: Recrystallize from cyclohexane or hexane/ethyl acetate.

  • Yield: Expect >90% as white crystalline needles.

Protocol B: Ritter Reaction (Industrial)

Use this method if starting from 1-bromoadamantane.

Reagents:

  • 1-Bromoadamantane[7][8]

  • Acetonitrile (Solvent & Reactant)[9]

  • Sulfuric Acid (

    
    , conc.)[6]
    

Workflow:

  • Dissolve 1-bromoadamantane in excess acetonitrile.[6]

  • Slowly add

    
     while maintaining temperature <50°C. Why: Generates the stable adamantyl carbocation which is then trapped by the nitrile lone pair.[6]
    
  • Heat to reflux for 2-3 hours.

  • Pour onto crushed ice (Hydrolysis of the nitrilium intermediate to the amide).[6]

  • Filter the precipitate.[6]

Structural Validation (Spectroscopy)

To validate the structure, you must confirm the integrity of the adamantane cage and the presence of the acetyl group.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the adamantane cage simplifies the spectrum.[6][10]

Table 1:


H NMR Data (

, 300 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 5.20 - 5.60Broad Singlet1HAmide proton (exchangeable).

-CH
2.05 - 2.10Broad Singlet3HMethine protons on the cage, closest to the substituent.

-CH

1.95 - 2.05Doublet/Multiplet6HMethylene protons adjacent to the bridgehead C1.
Acetyl-CH

1.90 - 1.95Singlet3HDistinct sharp singlet of the acetyl group.

-CH

1.60 - 1.70Multiplet6HDistal methylene protons (furthest from amide).

Table 2:


C NMR Data (

, 75 MHz)
Carbon TypeShift (

ppm)
Assignment
C=O 169.2Amide Carbonyl
C-1 (Quaternary) 51.8Bridgehead Carbon attached to N
C-2 (

-CH

)
41.6Methylene carbons adjacent to C1
C-4 (

-CH

)
36.3Distal methylene carbons
C-3 (

-CH)
29.4Methine carbons
Acetyl-CH

24.6Methyl carbon of the acetyl group
Infrared Spectroscopy (FT-IR)
  • Amide I Band: 1645–1650 cm

    
     (Strong C=O stretch).
    
  • Amide II Band: ~1550 cm

    
     (N-H bending).
    
  • N-H Stretch: 3280–3300 cm

    
    .
    
  • C-H Stretch: 2850–2920 cm

    
     (Characteristic adamantane cage vibrations).
    

Biological Context: Metabolism

Unlike many drugs metabolized by hepatic CYP450 enzymes, amantadine undergoes acetylation via Spermidine/spermine


-acetyltransferase 1 (SSAT-1) . This makes this compound a specific biomarker for SSAT-1 activity, which is often upregulated in certain cancer types.
Visualization: Metabolic Pathway

Metabolism Amantadine Amantadine (Drug) Metabolite This compound (Metabolite) Amantadine->Metabolite Acetylation SSAT1 Enzyme: SSAT-1 (Spermidine/spermine N1-acetyltransferase) SSAT1->Metabolite Catalysis AcetylCoA Acetyl-CoA AcetylCoA->Metabolite Cofactor Excretion Renal Excretion (Urine) Metabolite->Excretion

Figure 2: Metabolic conversion of Amantadine to this compound via SSAT-1.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information.[6] PubChem Compound Summary for CID 64153, this compound.[1] [Link]

  • Crystallography

    • Pröhl, H., et al. (1997). "this compound."[1][2][6] Acta Crystallographica Section C, 53(10), 1434-1436. [Link]

  • Synthesis (Ritter Reaction)

    • Stetter, H., et al. (1960). "Über Verbindungen mit Urotropin-Struktur, XVI.[6] Beiträge zur Chemie der Adamantan-Derivate." Chemische Berichte. (Classic reference for adamantane derivative synthesis).

  • Metabolism (SSAT-1)

    • Bras, A. P., et al. (1998). "Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2."[6][11] Canadian Journal of Physiology and Pharmacology. [Link]

  • Spectroscopic Data

    • NIST Chemistry WebBook.[2][6] N-(1-Adamantyl)acetamide Infrared Spectrum.[1][2][3] [Link]

Sources

Technical Monograph: Biological Activity & Pharmacological Profile of N-(1-adamantyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-adamantyl)acetamide (CAS: 880-52-4) represents a critical structural motif in medicinal chemistry. While historically identified as a Phase II metabolite of the antiviral/antiparkinsonian drug Amantadine, the molecule has evolved from a metabolic endpoint to a privileged scaffold in rational drug design.

This guide analyzes the biological activity of N-(1-adamantyl)acetamide through two distinct lenses:

  • As a Metabolite: The pharmacological deactivation of Amantadine via N-acetylation.

  • As a Pharmacophore: The utilization of the adamantyl-acetamide core as an anchor for 11

    
    -HSD1 inhibitors and P2X7 receptor antagonists.
    

Chemical Identity & Structural Pharmacology

The biological activity of N-(1-adamantyl)acetamide is dictated by the steric bulk of the adamantane cage and the electronic neutrality of the acetamide linker.

Physicochemical Profile
PropertyValueBiological Implication
Molecular Weight 193.29 g/mol High permeability; fits Lipinski's Rule of 5.
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; ensures Blood-Brain Barrier (BBB) penetration.
pKa Neutral (Amide)Unlike the parent amine (Amantadine, pKa ~10.8), the acetamide is non-ionizable at physiological pH.
Topological Polar Surface Area 29.1 ŲExcellent membrane diffusion characteristics.
Structure-Activity Relationship (SAR) Logic

The transition from Amantadine (amine) to N-(1-adamantyl)acetamide (amide) results in a loss of ion channel activity . Amantadine relies on a protonated ammonium group to block the M2 proton channel of Influenza A and antagonize NMDA receptors. Acetylation caps this nitrogen, removing the positive charge required for electrostatic interaction within the channel pore.

Primary Biological Targets & Mechanisms

Metabolic Deactivation (The Amantadine Pathway)

In biological systems, N-(1-adamantyl)acetamide is primarily observed as a urinary metabolite of Amantadine. This transformation is catalyzed by N-acetyltransferase enzymes (NAT1/NAT2).

  • Mechanism: Acetylation facilitates renal clearance and terminates the dopaminergic and antiviral activity of the parent drug.

  • Clinical Relevance: Variations in NAT2 genotypes (slow vs. fast acetylators) can alter the ratio of Amantadine to N-acetylamantadine, though Amantadine is largely excreted unchanged in humans compared to other species.

The Scaffold Activity: 11 -HSD1 Inhibition

The adamantyl-acetamide moiety is a "privileged structure" for inhibiting 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1), an enzyme that converts cortisone to cortisol.
  • Binding Mode: The lipophilic adamantane cage occupies the enzyme's hydrophobic binding pocket (mimicking the steroid core), while the amide carbonyl forms crucial hydrogen bonds with Ser170 or Tyr183 in the catalytic triad.

  • Therapeutic Utility: Treatment of metabolic syndrome, type 2 diabetes, and obesity.

P2X7 Receptor Antagonism

Derivatives of N-(1-adamantyl)acetamide function as allosteric antagonists of the P2X7 receptor, a cation channel gated by ATP involved in inflammatory cascades. The adamantane group locks the receptor in a closed state by occupying an allosteric lipophilic pocket.

Visualizing the Mechanism

The following diagram illustrates the divergent biological pathways: the metabolic deactivation of the parent amine versus the scaffold's utility in enzyme inhibition.

BiologicalPathways Amantadine Amantadine (Active Drug) Enzyme_NAT N-Acetyltransferase (NAT1/NAT2) Amantadine->Enzyme_NAT Metabolism M2_Channel M2 Ion Channel (Influenza) Amantadine->M2_Channel Blocks (Active) Metabolite N-(1-adamantyl)acetamide (The Molecule) Enzyme_NAT->Metabolite Acetylation Metabolite->M2_Channel No Binding (Inactive) HSD1 11β-HSD1 Enzyme (Metabolic Target) Metabolite->HSD1 Hydrophobic Pocket Binding P2X7 P2X7 Receptor (Inflammation) Metabolite->P2X7 Allosteric Antagonism

Figure 1: Divergent biological fate. Acetylation deactivates ion channel blockade while creating a scaffold for metabolic enzyme inhibition.

Experimental Protocols

Chemical Synthesis (Standard Reference Protocol)

To generate N-(1-adamantyl)acetamide for biological assay control.

  • Reagents: 1-Adamantylamine (1 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Adamantylamine in dry DCM under nitrogen atmosphere.

    • Add Triethylamine and cool to 0°C.

    • Dropwise add Acetic Anhydride.

    • Stir at room temperature for 4 hours (Monitor via TLC, Rf ~0.5 in 1:1 Hexane/EtOAc).

    • Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over MgSO4.

    • Purification: Recrystallization from Cyclohexane.

    • Validation: Verify via NMR (Singlet at

      
       1.90 ppm for acetyl-CH3).
      
11 -HSD1 Scintillation Proximity Assay (SPA)

Purpose: To determine the IC50 of adamantyl-acetamide derivatives against cortisol production.

Materials:

  • Microsomes containing human 11

    
    -HSD1.
    
  • 
    H-Cortisone (Substrate).
    
  • NADPH (Cofactor).

  • Anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

Workflow:

  • Incubation: Mix 20 µL of test compound (N-(1-adamantyl)acetamide) in DMSO with enzyme buffer (pH 7.4).

  • Reaction Start: Add

    
    H-Cortisone and NADPH. Incubate at 37°C for 60 minutes.
    
  • Reaction Stop: Add SPA beads containing Glycyrrhetinic acid (standard inhibitor) to stop reaction and capture generated cortisol.

  • Detection: Read on a scintillation counter. The adamantyl-acetamide should displace cortisol production, reducing the signal compared to vehicle control.

P2X7 Calcium Influx Assay (FLIPR)

Purpose: To assess functional antagonism of the P2X7 receptor.

Workflow Visualization:

FLIPR_Assay Step1 Cell Seeding (HEK293-P2X7) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Addition (N-(1-adamantyl)acetamide) Step2->Step3 Step4 Agonist Challenge (BzATP) Step3->Step4 Step5 Readout (Fluorescence Decrease) Step4->Step5

Figure 2: FLIPR Calcium Flux workflow. The compound is added prior to agonist challenge to measure antagonistic potency.

References

  • Togashi, N., et al. (2018).

    
    -hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. 
    
  • Koppel, C., & Tenczer, J. (1985). "Mass spectral characterization of urinary metabolites of amantadine in man." Biomedical Mass Spectrometry.

  • Gunosewoyo, H., & Kassiou, M. (2010). "P2X purinergic receptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents.

  • Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. (Entry: Amantadine Metabolism).

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.

The Diamondoid Anchor: Adamantane’s Role in Molecular Stability and Drug Design

[1]

Executive Summary

This technical guide examines the adamantane (

11

Structural Fundamentals: The Thermodynamic Fortress

The Diamondoid Architecture

Adamantane represents the smallest unit of the diamond crystal lattice.[2][3] Its stability arises from its rigid, strain-free arrangement.[1]

  • Symmetry: The molecule possesses

    
     (tetrahedral) symmetry.[1][3]
    
  • Bond Angles: Carbon atoms are perfectly hybridized

    
     centers with bond angles of 
    
    
    .[1] Unlike cubane or norbornane, adamantane exhibits virtually zero torsional strain or angle strain [1].[1]
  • Hyperconjugation: The cage structure allows for extensive

    
    -electron delocalization (hyperconjugation) across the carbon framework, further lowering the heat of formation relative to isomeric tricyclic systems.
    
The "Lipophilic Bullet" Effect

Adamantane is frequently described in pharmacokinetics as a "lipophilic bullet."[1][4] It is a globular, non-polar domain that can drag attached polar pharmacophores through lipid bilayers.[1]

  • LogP Modulation: Attaching an adamantyl group typically increases the LogP (partition coefficient) of a molecule by 2.0–3.0 units.

  • Volume: The cage occupies a spherical volume of approximately

    
    , creating a "steric umbrella" that protects adjacent functional groups from enzymatic hydrolysis [2].[1]
    

Pharmacokinetic Engineering: Stability in Biological Systems

Metabolic Shielding and CYP450 Interaction

One of the primary roles of the adamantane cage is Metabolic Shielding . By placing the bulky cage near a metabolically labile site (e.g., an ester or amide bond), researchers can sterically hinder the approach of hydrolytic enzymes.[1]

However, the cage itself is not immune to metabolism.[1] It interacts with Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1) [3].[1]

  • Mechanism: The tertiary bridgehead carbons (

    
    ) are the primary sites for oxidative attack, leading to stable tertiary alcohols (e.g., 1-adamantanol).[1]
    
  • Metabolic Switching: In drug design, the adamantane cage is often used to block "soft spots" on a lead compound, forcing metabolic enzymes to attack the cage itself.[1] Since the resulting adamantanol derivatives are often biologically active and stable, this extends the therapeutic half-life (

    
    ) of the drug.
    
Blood-Brain Barrier (BBB) Penetration

The adamantane moiety is critical for CNS-active drugs (e.g., Memantine).[1] The mechanism relies on transcellular diffusion .[1] The lipophilic cage intercalates into the lipid bilayer of the endothelial cells forming the BBB, facilitating the transport of the attached amine group (which would otherwise be too polar to cross efficiently) [4].

Visualization: Metabolic Shielding Pathway

The following diagram illustrates how the adamantane cage protects a pharmacophore and redirects metabolism.

MetabolicShieldingDrugLabile Drug(Unprotected)EnzymeHydrolytic Enzyme(Esterase/Peptidase)Drug->Enzyme High AffinityDegradationRapid Degradation(Inactive Metabolites)Enzyme->DegradationAdamantaneDrugAdamantane-DrugConjugateStericBlockSteric Shielding(Enzyme Access Blocked)AdamantaneDrug->StericBlock Cage EffectCYPCYP450 Oxidation(Slow)StericBlock->CYP Redirected PathwayActiveMetaboliteActive Metabolite(1-Hydroxy-Adamantane)CYP->ActiveMetabolite Extended t1/2

Caption: Mechanism of metabolic stabilization.[1] The bulky cage sterically hinders rapid hydrolysis, redirecting metabolism toward slow oxidative hydroxylation.

Experimental Protocol: Bridgehead Functionalization

The chemical inertness of adamantane makes functionalization challenging.[1] The most robust method for introducing an amine (as seen in Amantadine) is the Ritter Reaction . This protocol exploits the stability of the tertiary 1-adamantyl cation.

Protocol: Synthesis of 1-Acetamidoadamantane (Amantadine Precursor)

Objective: Selective functionalization of the

Reagents:

  • Adamantane (

    
     eq)[2]
    
  • Acetonitrile (

    
    ) (Solvent/Reactant)[1]
    
  • Sulfuric Acid (

    
    , 98%) (
    
    
    eq)[1]
  • tert-Butanol (

    
    -BuOH) (
    
    
    eq) - Cation Generator[1]

Workflow:

  • Cation Generation: Dissolve Adamantane in Acetonitrile. Cool to

    
    . Add 
    
    
    dropwise.[1]
  • Initiation: Slowly add

    
    -BuOH.[1] The acid protonates the alcohol, leading to water loss and formation of the 
    
    
    -butyl cation. This cation abstracts a hydride from the adamantane bridgehead (thermodynamically favorable), generating the 1-adamantyl cation .[1]
  • Nucleophilic Trapping: The acetonitrile nitrogen attacks the 1-adamantyl cation (Ritter attack), forming a nitrilium intermediate.[1]

  • Hydrolysis: Add water to the reaction mixture. The nitrilium ion hydrolyzes to form

    
    -(1-adamantyl)acetamide.[1]
    
  • Purification: Neutralize with NaOH, extract with Dichloromethane (DCM), and recrystallize from hexane.

Validation Checkpoint:

  • NMR:

    
     NMR should show a singlet at 
    
    
    ppm (acetyl methyl) and characteristic adamantane multiplets at
    
    
    ppm.[1]
  • Yield: Typical yields range from 85-95% due to the high stability of the bridgehead cation intermediate [5].

Visualization: The Ritter Reaction Pathway

RitterReactionAdamantaneAdamantane (C10H16)CationGenHydride Abstraction(via t-Bu+)Adamantane->CationGenAdCation1-Adamantyl Cation(Tertiary/Stable)CationGen->AdCation -H:-TrappingAcetonitrile Attack(Nucleophilic)AdCation->Trapping +CH3CNIntermediateNitrilium IonTrapping->IntermediateProductThis compoundIntermediate->Product +H2O (Hydrolysis)

Caption: The Ritter Reaction pathway utilizing the stability of the tertiary adamantyl cation for bridgehead functionalization.

Comparative Data Analysis

The following table summarizes the physicochemical impact of the adamantane cage on standard drug scaffolds.

PropertyBenzene DerivativeAdamantane DerivativeImpact Analysis
Geometry Planar (2D)Spherical/Tetrahedral (3D)Adamantane fills 3D hydrophobic pockets more effectively.[1]
LogP (Lipophilicity) Baseline+2.0 to +3.0 increaseDrastically improves membrane permeability.[1]
Melting Point VariableHigh (>200°C)Improves solid-state stability and crystallinity.[1]
Metabolic Fate Ring hydroxylation / EpoxidationBridgehead hydroxylationAdamantane blocks rapid degradation, extending half-life.[1]
Strain Energy Low (Resonance stabilized)~0 kcal/mol (Strain-free)Chemically inert to non-radical/non-cationic conditions.[1]

References

  • Schleyer, P. v. R. (1990).[1] The stability of the adamantane cage and its derivatives. Journal of the American Chemical Society.[1] Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Liu, J., et al. (2011).[1] Adamantane-based drug delivery systems for crossing the blood-brain barrier.[1][5][6] Biomaterials. Link

  • BenchChem Technical Report. (2025). The Adamantane Advantage: A Technical Guide to Lipophilicity. Link

  • Jirgensons, A., et al. (2000).[1] Synthesis and structure-activity relationships of adamantane derivatives. European Journal of Medicinal Chemistry. Link

1-Acetamidoadamantane: Technical Guide to Therapeutic & Diagnostic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and diagnostic utility of 1-Acetamidoadamantane.

Executive Summary

This compound (N-(1-adamantyl)acetamide; CAS 880-52-4) is the primary N-acetylated metabolite of the antiviral and antiparkinsonian drug Amantadine.[1][2] While historically viewed merely as a metabolic endpoint, modern translational research has repositioned this molecule as a high-value diagnostic biomarker for cancer stratification and a privileged scaffold in medicinal chemistry.

This guide analyzes its two primary utility vectors:

  • The SSAT1 Diagnostic System: Its formation is catalyzed by Spermidine/spermine N1-acetyltransferase 1 (SSAT1), an enzyme significantly upregulated in malignant tissues. This makes this compound a "smart probe" for non-invasive cancer screening.

  • Pharmacophore Scaffold: The adamantyl-acetamide motif serves as a lipophilic anchor for designing inhibitors against metabolic targets like 11β-HSD1 and P2X7 receptors.

Part 1: Chemical Biology & Mechanism of Action[3]

The SSAT1 Acetylation Pathway

The therapeutic relevance of this compound hinges on its biosynthesis. Unlike many xenobiotics metabolized by hepatic Cytochrome P450s, Amantadine is acetylated by SSAT1 , a highly regulated enzyme involved in polyamine homeostasis.

  • Substrate Specificity: Amantadine acts as a specific substrate for SSAT1.[3]

  • Pathology Link: SSAT1 is overexpressed in various carcinomas (lung, breast, prostate) due to the tumor's high demand for polyamine flux.

  • The Output: The conversion rate of Amantadine

    
     this compound correlates directly with tumor burden and SSAT1 activity.
    
Pathway Visualization

The following diagram illustrates the enzymatic conversion and its downstream utility in bioanalysis.

SSAT1_Pathway cluster_cell Tumor Cell Cytosol Amantadine Amantadine (Substrate) SSAT1 SSAT1 Enzyme (Upregulated in Cancer) Amantadine->SSAT1 Binding (Km ~2.5 µM) Metabolite This compound (Analyte) SSAT1->Metabolite N-Acetylation AcetylCoA Acetyl-CoA AcetylCoA->SSAT1 Excretion Urinary Excretion (Quantifiable Signal) Metabolite->Excretion Renal Clearance

Figure 1: The SSAT1-mediated acetylation of Amantadine.[2][3][4][5][6] High SSAT1 levels in tumor cells drive the rapid formation of this compound, which is then excreted unchanged in urine.

Part 2: Diagnostic Protocol (The "Smart Probe" Assay)

The most immediate clinical application of this compound is its use as a reference standard in the Amantadine Acetylation Test . This assay measures the patient's acetylator phenotype to detect or monitor malignancies.[3]

Clinical Workflow

Objective: Quantify urinary this compound to assess systemic SSAT1 activity.

PhaseStepTechnical Detail
1. Administration DosingPatient ingests 200 mg Amantadine HCl (oral).[6][7]
2. Metabolism IncubationAllow 2–4 hours for absorption and systemic circulation.
3. Collection SamplingCollect urine samples at T=0 (baseline) and T=12 hours post-dose.
4. Extraction Solid Phase Extraction (SPE)Use C18 cartridges. Condition with MeOH/H2O. Load urine.[3][8] Wash with 5% MeOH. Elute with 100% MeOH.
5. Analysis LC-MS/MS QuantificationTarget analyte: This compound . Internal Std: D3-Acetylamantadine.
Analytical Quantification Protocol (LC-MS/MS)

To validate the presence of the metabolite, researchers must establish a robust detection method.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Precursor: 194.2 m/z [M+H]+

    • Product: 135.1 m/z (Loss of acetamide group, characteristic of the adamantane cage).

Part 3: Medicinal Chemistry & Scaffold Utility[10]

Beyond diagnostics, this compound represents a "privileged scaffold." The bulky, lipophilic adamantane cage improves membrane permeability and half-life, while the acetamide linker provides a hydrogen-bonding handle.

Target: 11β-HSD1 Inhibition

Derivatives of this compound have shown potency as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for treating Type 2 Diabetes and obesity.[9]

  • Mechanism: The adamantane group fills the hydrophobic pocket of the enzyme, while the amide nitrogen interacts with the catalytic residues.

  • SAR Insight: Substitution on the acetamide nitrogen (e.g., N-heterocycles) dramatically increases potency compared to the parent this compound.

Scaffold Logic Diagram

The following logic tree demonstrates how the parent molecule is modified for specific therapeutic targets.

Scaffold_SAR Parent This compound (Parent Scaffold) Mod1 Modification: Expand Amide Linker Parent->Mod1 Mod2 Modification: Substitute Amide Nitrogen Parent->Mod2 Target1 Target: 11β-HSD1 (Metabolic Disease) Result1 Adamantyl-ethanones (High Potency Inhibitors) Target1->Result1 Mod1->Target1 Target2 Target: P2X7 Receptor (Inflammation) Result2 Adamantyl-carboxamides (CNS Penetrant Antagonists) Target2->Result2 Mod2->Target2

Figure 2: Structure-Activity Relationship (SAR) divergence. The this compound core is the starting point for two distinct classes of therapeutic inhibitors.

Part 4: Synthesis of Reference Material

For research purposes (e.g., creating calibration curves for the diagnostic assay), high-purity this compound is required.

Ritter Reaction Protocol: This is the industry-standard method for synthesizing N-substituted amides from tertiary alcohols or halides.

  • Reagents: 1-Bromoadamantane (or 1-Adamantanol), Acetonitrile (Solvent & Reactant), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 1-Bromoadamantane (10 mmol) in glacial acetic acid (20 mL) and Acetonitrile (5 mL).

    • Add concentrated H₂SO₄ (2 mL) dropwise at 0°C.

    • Reflux at 80°C for 4 hours.

    • Pour mixture into ice water. The precipitate formed is crude this compound.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically >85%.

  • Characterization: Melting point 147–149°C.[4]

References

  • Spermidine/spermine N1-acetyltransferase (SSAT) activity in cancer. Source: Casero, R. A., & Pegg, A. E. (2009). Essays in Biochemistry. Context: Establishes the upregulation of SSAT1 in tumor cells, validating the target for the amantadine probe.

  • Acetylamantadine as a Urinary Marker for SSAT1 Activity. Source: Sitar, D. S., et al. (2015).[5] American Pharmaceutical Review. Context: Defines the clinical protocol for using Amantadine acetylation as a cancer screening tool.

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Sorensen, B., et al. (2007). Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of the this compound scaffold in designing inhibitors for metabolic diseases.

  • Synthesis of N-(1-adamantyl)acetamide via Ritter Reaction. Source: PubChem Compound Summary (CID 64153). Context: Provides chemical property data and synthesis references.

Sources

Unlocking the Therapeutic Potential of 1-Acetamidoadamantane: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in modern drug design.[1] Its unique three-dimensional structure has been successfully integrated into a multitude of therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic profiles.[1][2] From the pioneering antiviral amantadine to the neuroprotective agent memantine, the adamantane cage has consistently demonstrated its value in creating effective pharmaceuticals.[1][3] This guide focuses on a specific, yet underexplored, derivative: 1-Acetamidoadamantane. While its parent compound, 1-aminoadamantane (amantadine), has a well-documented history, the N-acetylated form presents a compelling opportunity for novel therapeutic development. The addition of the acetamido group is predicted to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby potentially modulating its biological activity and opening new avenues for research. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining promising research areas and providing a framework for the systematic investigation of this compound.

Physicochemical Properties and Synthesis of this compound

This compound is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol .[4] Its melting point is in the range of 146-149 °C. The adamantane core imparts significant lipophilicity, which can facilitate passage across biological membranes.[2] The acetamido group, however, introduces a degree of polarity and a hydrogen bond donor and acceptor, which can influence solubility and interactions with biological targets.

The synthesis of this compound is a straightforward and well-established process, typically involving the acylation of 1-aminoadamantane.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC12H19NO[4]
Molecular Weight193.29 g/mol [4]
Melting Point146-149 °CN/A
AppearanceWhite crystalline solidN/A

Potential Research Areas and Mechanistic Hypotheses

Based on the known bioactivities of structurally related adamantane derivatives, three primary areas of research are proposed for this compound: antiviral, neuroprotective, and anticancer applications.

Antiviral Activity: A New Generation of Influenza A Inhibitors?

The antiviral properties of amantadine against influenza A are well-documented, primarily through the blockade of the M2 proton channel, which is crucial for viral uncoating.[3] However, the emergence of resistant strains has limited its clinical utility. The N-acetylation of the primary amine in this compound presents an intriguing modification that could potentially overcome existing resistance mechanisms.

Hypothesis: The acetamido group of this compound may alter the binding affinity and orientation within the M2 channel, potentially restoring activity against amantadine-resistant influenza A strains. Furthermore, the altered polarity could affect the compound's ability to disrupt other stages of the viral life cycle.

Experimental Workflow:

antiviral_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antiviral Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification plaque_assay Plaque Reduction Assay (Influenza A strains) purification->plaque_assay cytotoxicity Cytotoxicity Assay (MDCK cells) m2_channel_assay M2 Proton Channel Activity Assay plaque_assay->m2_channel_assay docking Molecular Docking (M2 Channel)

Figure 1: Experimental workflow for investigating the antiviral potential of this compound.

Experimental Protocol: Plaque Reduction Assay [5][6]

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.[7]

  • Virus Inoculation: Prepare serial dilutions of influenza A virus (including amantadine-sensitive and -resistant strains) and infect the MDCK cell monolayers for 1 hour at 37°C.[7]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).[5]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 (50% effective concentration).

Neuroprotective Effects: A Novel NMDA Receptor Modulator?

Memantine, a derivative of amantadine, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][8] It preferentially blocks excessive NMDA receptor activity associated with excitotoxicity without significantly affecting normal synaptic transmission.[8] The structural similarity of this compound to memantine suggests it may also possess neuroprotective properties.

Hypothesis: this compound may act as a modulator of NMDA receptors, offering a neuroprotective effect against glutamate-induced excitotoxicity. The acetamido group could influence its binding kinetics and selectivity for different NMDA receptor subtypes.

Experimental Workflow:

neuroprotective_workflow cluster_invitro_neuro In Vitro Neuroprotection cluster_mechanism_neuro Mechanism of Action neuron_culture Primary Cortical Neuron Culture glutamate_challenge Glutamate-Induced Excitotoxicity Assay neuron_culture->glutamate_challenge cell_viability Cell Viability Assay (MTT, LDH) glutamate_challenge->cell_viability patch_clamp Electrophysiology (Patch-Clamp) cell_viability->patch_clamp calcium_imaging Calcium Imaging

Figure 2: Workflow for assessing the neuroprotective effects of this compound.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.

  • Compound Pre-treatment: Treat the mature neuronal cultures with varying concentrations of this compound for a specified period.

  • Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate for a short duration to induce excitotoxicity.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

  • Viability Assessment: After 24 hours, assess neuronal viability using standard assays such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).

  • Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated neurons to that of untreated, glutamate-exposed neurons.

Anticancer Potential: A Novel Histone Deacetylase (HDAC) Inhibitor?

Several adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] A particularly intriguing avenue for this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are an emerging class of anticancer drugs that promote the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.[11][12][13] The acetamido moiety of this compound could potentially interact with the zinc-containing active site of HDAC enzymes.

Hypothesis: this compound may exhibit anticancer activity by inhibiting one or more classes of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow:

anticancer_workflow cluster_invitro_cancer In Vitro Anticancer Screening cluster_mechanism_cancer Mechanism of Action cell_lines Cancer Cell Line Panel (e.g., A549, HepG2, PC-3) mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay hdac_assay HDAC Inhibition Assay (Fluorometric) mtt_assay->hdac_assay western_blot Western Blot Analysis (Acetylated Histones) hdac_assay->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) western_blot->apoptosis_assay

Figure 3: A proposed workflow for the investigation of this compound's anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed various cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, PC-3 prostate adenocarcinoma) in 96-well plates and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (50% inhibitory concentration).

Future Directions and Concluding Remarks

The research avenues outlined in this guide provide a solid foundation for the comprehensive evaluation of this compound as a potential therapeutic agent. Positive results in the initial in vitro screens should be followed by more in-depth mechanistic studies and, subsequently, in vivo efficacy and safety evaluations in appropriate animal models.

The adamantane scaffold continues to be a rich source of inspiration for medicinal chemists.[14] By systematically exploring derivatives such as this compound, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity. The logical progression from established activities of related compounds to novel hypotheses for this under-investigated molecule provides a clear and promising path for future drug discovery efforts.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

  • (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Retrieved from [Link]

  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NIH. Retrieved from [Link]

  • An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation. (2025). ResearchGate. Retrieved from [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. MDPI. Retrieved from [Link]

  • Histone deacetylase inhibitor. Wikipedia. Retrieved from [Link]

  • (2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2021). PubMed. Retrieved from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). NIH. Retrieved from [Link]

  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2025). ResearchGate. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. (2021). PubMed Central. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

  • Compositions and methods for modulating gated ion channels. Google Patents.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC. Retrieved from [Link]

  • NMDA receptor. Wikipedia. Retrieved from [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2020). DSpace@Biruni. Retrieved from [Link]

  • Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. ScienceDirect. Retrieved from [Link]

  • Histone deacetylase (HDAC) inhibitors. (2017). YouTube. Retrieved from [Link]

  • Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Retrieved from [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). MDPI. Retrieved from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

  • Biased modulators of NMDA receptors control channel opening and ion selectivity. (2020). PMC. Retrieved from [Link]

  • List of Histone deacetylase inhibitors. Drugs.com. Retrieved from [Link]

  • Measuring infectious virus: the plaque assay. (2022). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

  • How to Perform a Plaque Assay. (2024). YouTube. Retrieved from [Link]

Sources

N-Acetyl-1-adamantanamine and its relation to antiviral drugs.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Acetyl-1-adamantanamine and its Relation to Antiviral Drugs

Authored by: Gemini, Senior Application Scientist

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The discovery of adamantane in petroleum in 1933, and its subsequent efficient synthesis, heralded the dawn of a new era in polyhedral organic chemistry.[1] This uniquely rigid, lipophilic, and symmetrical tricyclic alkane (tricyclo[3.3.1.1^3,7^]decane) has since proven to be a "privileged" scaffold in drug discovery. Its cage-like structure provides a robust, metabolically stable core that can be functionalized to interact with various biological targets. The first major breakthrough for adamantane in medicine came in the 1960s with the discovery of the antiviral properties of its amino derivative, amantadine, marking the birth of adamantane's medicinal chemistry legacy.[2] This guide delves into a specific derivative, N-Acetyl-1-adamantanamine, exploring its synthesis, properties, and crucial relationship to the well-established class of adamantane-based antiviral agents.

N-Acetyl-1-adamantanamine: A Profile

N-Acetyl-1-adamantanamine, also known as N-acetylamantadine or 1-acetamidoadamantane, is the N-acetylated derivative of the antiviral drug amantadine (1-adamantanamine).[3][4] While amantadine itself has been a subject of extensive study, its primary metabolite, N-Acetyl-1-adamantanamine, is of significant interest to researchers for understanding the pharmacokinetics, and potentially the complete activity spectrum, of the parent drug.

Chemical Structure and Properties

The core of N-Acetyl-1-adamantanamine is the adamantane cage, with an acetamido group attached to one of the four tertiary bridgehead carbons. This modification from a primary amine (in amantadine) to a secondary amide significantly alters the molecule's polarity, hydrogen bonding capability, and overall physicochemical profile.

Figure 1: Structure of N-Acetyl-1-adamantanamine.

Table 1: Physicochemical Properties of N-Acetyl-1-adamantanamine and Related Compounds

PropertyN-Acetyl-1-adamantanamineAmantadineRimantadine
Molecular Formula C₁₂H₁₉NO[4]C₁₀H₁₇N[5]C₁₂H₂₁N
Molecular Weight 193.29 g/mol [4]151.25 g/mol [5]179.30 g/mol
Melting Point 148-149 °C[4]180-192 °C (sublimes)[5]~373-375 °C (HCl salt)
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]Sparingly soluble in water[5]Soluble in water (HCl salt)
LogP ~2.5 (Predicted)2.44[5]~3.3 (Predicted)
Synthesis and Characterization

N-Acetyl-1-adamantanamine is typically synthesized via the acetylation of 1-adamantanamine (amantadine). This is a straightforward and high-yielding nucleophilic acyl substitution reaction.

Synthesis_Scheme Amantadine 1-Adamantanamine (Amantadine) Reagents + Acetic Anhydride or Acetyl Chloride (Base, Solvent) Amantadine->Reagents Product N-Acetyl-1-adamantanamine Reagents->Product Acetylation

Figure 2: General synthesis scheme for N-Acetyl-1-adamantanamine.

A common laboratory procedure involves reacting amantadine with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The resulting product can be purified by recrystallization.[6]

Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of a singlet corresponding to the acetyl methyl protons (~2.0 ppm) and the disappearance of the primary amine protons of the starting material are key indicators in ¹H NMR.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide group, typically a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the acetyl group.[9]

The Adamantane Class of Antivirals: Mechanism of Action

The primary antiviral members of the adamantane family, amantadine and its α-methyl derivative rimantadine, exhibit activity exclusively against influenza A viruses.[10][11] Their mechanism of action is the targeted inhibition of the viral M2 protein.[12][13]

The Influenza A M2 Proton Channel

The M2 protein is a homotetrameric transmembrane protein that functions as a pH-activated proton channel.[10][14] After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow from the endosome into the virion. This acidification of the viral interior is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating. This allows the viral genetic material to be released into the cytoplasm, where it can migrate to the nucleus to begin replication.[13][15]

M2_Channel_Mechanism cluster_virus Influenza A Virion in Endosome cluster_inhibition Mechanism of Inhibition M2 M2 Proton Channel (Tetramer) vRNP Viral Genome (vRNP) Bound to M1 Matrix M2->vRNP Proton influx NoProton No Proton Influx M2->NoProton prevents Viral Replication Viral Replication vRNP->Viral Replication Uncoating & Genome Release Adamantane Amantadine / Rimantadine Block Blocks M2 Channel Pore Adamantane->Block Block->M2 UncoatingFail Viral Uncoating Fails NoProton->UncoatingFail NoReplication No Viral Replication UncoatingFail->NoReplication Protons H⁺ (Protons) in Acidified Endosome Protons->M2 pH drop activates channel

Figure 3: Mechanism of adamantane antivirals targeting the M2 proton channel.
The Rise of Resistance

Widespread use of amantadine and rimantadine has led to a high prevalence of resistant influenza A strains, rendering these drugs largely ineffective for current circulating strains.[15] Resistance typically arises from single amino acid mutations in the transmembrane domain of the M2 protein, which alter the drug's binding site and prevent it from blocking the channel.[12]

N-Acetyl-1-adamantanamine: A Metabolite with Unexplored Potential

The direct link between N-Acetyl-1-adamantanamine and antiviral drugs stems from its identity as a human metabolite of amantadine.[16]

Metabolic Fate of Amantadine

Following oral administration, amantadine is well-absorbed. While a significant portion is excreted unchanged in the urine, a fraction undergoes metabolism. The primary metabolic pathway is N-acetylation, catalyzed by N-acetyltransferases, to form N-Acetyl-1-adamantanamine. This metabolite has been detected in human urine, accounting for 5-15% of the administered dose.[16] In some individuals, plasma concentrations of this acetylated form can be significant.[16]

Causality and Antiviral Implications

The key question for researchers is whether this acetylation impacts antiviral activity. The addition of the acetyl group to the primary amine of amantadine has several structural and chemical consequences:

  • Loss of Positive Charge: The primary amine of amantadine is protonated at physiological pH, carrying a positive charge. This charge is believed to be important for its interaction with the M2 channel. N-acetylation converts the amine to a neutral amide, removing this positive charge.

  • Increased Steric Hindrance: The acetyl group is bulkier than the two hydrogens of the primary amine, which could sterically hinder the molecule from fitting into the narrow M2 channel pore.

  • Altered Polarity: While the adamantane cage is highly lipophilic, the transformation from a charged amine to a polar, neutral amide changes the molecule's overall polarity and hydrogen bonding characteristics. This would affect its pharmacokinetics, including membrane permeability and protein binding.

Given that both the positive charge and the specific size of the amine group are critical for blocking the M2 channel, it is highly probable that N-Acetyl-1-adamantanamine possesses significantly reduced or no direct antiviral activity against influenza A via the M2 inhibition mechanism. The acetylation likely serves as a detoxification or elimination pathway for the parent drug. However, without direct experimental validation, this remains a well-supported hypothesis rather than a confirmed fact. Further research is warranted to definitively characterize its antiviral profile.[17]

Experimental Protocols for Investigation

To empirically validate the hypotheses surrounding N-Acetyl-1-adamantanamine, a structured experimental workflow is required. This involves synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Start: 1-Adamantanamine Synthesis Step 1: Acetylation Reaction Start->Synthesis Purification Step 2: Recrystallization Synthesis->Purification Characterization Step 3: NMR, IR, MS Analysis Purification->Characterization BioAssay Step 4: In Vitro Antiviral Assay (Plaque Reduction) Characterization->BioAssay Result Result: Determine EC₅₀ BioAssay->Result

Sources

Technical Whitepaper: Synthetic & Pharmacological Evaluation of 1-Acetamidoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary investigation into 1-acetamidoadamantane (CAS: 880-52-4), a neutral amide derivative of the antiviral and antiparkinsonian drug amantadine. While amantadine relies on its primary amine functionality for NMDA receptor antagonism and Influenza A M2 channel blockade, the N-acetyl derivative represents a critical metabolic endpoint and a lipophilic scaffold for medicinal chemistry.

This document details the Ritter reaction-based synthesis , analytical characterization, and pharmacological differentiation of this compound. It serves as a foundational protocol for researchers utilizing this compound as a metabolic reference standard (biomarker for SSAT-1 activity) or as a stable intermediate for complex adamantane functionalization.

Part 1: Chemical Rationale & Structural Properties

The adamantane cage is a "lipophilic bullet," often employed to transport pharmacophores across the Blood-Brain Barrier (BBB). However, the pharmacological profile changes drastically upon acetylation.

Structural Divergence
  • Amantadine (1-Adamantylamine): Basic (pKa ~10.1). At physiological pH, it exists continuously as a protonated ammonium cation (

    
    ). This charge is essential for binding inside the M2 ion channel pore.
    
  • This compound: Neutral amide. It lacks the capacity for protonation at physiological pH. This loss of charge explains its reduced affinity for the M2 channel but enhances its utility as a stable, lipophilic carrier.

Metabolic Significance

This compound is the primary metabolite of amantadine in humans, formed via N-acetylation. Recent studies suggest it may serve as a biomarker for Spermidine/Spermine N1-Acetyltransferase 1 (SSAT-1) activity, particularly in lung cancer diagnostics [1].[1]

Part 2: Synthetic Pathways (The "How")

While acetylation of amantadine with acetic anhydride is possible, the Ritter Reaction is the preferred industrial and laboratory method for generating this compound directly from 1-adamantanol or 1-bromoadamantane. This route avoids the use of expensive amine precursors.

Protocol: Ritter Reaction

Objective: Synthesis of this compound from 1-adamantanol.

Reagents:

  • 1-Adamantanol (1.0 eq)[2]

  • Acetonitrile (Solvent/Reactant, excess)

  • Sulfuric Acid (H₂SO₄, conc., 1.5 eq)

  • Glacial Acetic Acid (Co-solvent, optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 1-adamantanol (15.2 g, 100 mmol) in Acetonitrile (50 mL).

  • Acid Addition (Critical Step): Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ (1.5 eq) dropwise over 20 minutes.

    • Causality: The dropwise addition controls the exotherm. Rapid addition can lead to polymerization of acetonitrile or adamantane cage rearrangements.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (EtOAc/Hexane 1:1) should show consumption of the alcohol.

  • Quenching: Pour the reaction mixture over crushed ice (200 g) with vigorous stirring. The amide product will precipitate as a white solid.

  • Workup: Filter the precipitate. If no precipitate forms, extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine.

  • Purification: Recrystallize from Diethyl Ether or aqueous Ethanol.

  • Yield: Expected yield is 55–85%.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 1-Adamantanol + Acetonitrile AcidStep Add H2SO4 (conc) 0°C, Dropwise Start->AcidStep Activation Intermediate Nitrilium Ion Intermediate AcidStep->Intermediate Ritter Attack Hydrolysis Ice Water Quench (Hydrolysis) Intermediate->Hydrolysis Nucleophilic Addn Workup Filtration & Wash (NaHCO3) Hydrolysis->Workup Precipitation Product Final Product: This compound Workup->Product Recrystallization

Figure 1: Step-by-step workflow for the Ritter reaction synthesis of this compound.

Part 3: Analytical Characterization

Trustworthiness in chemical synthesis relies on rigorous spectral validation. The following data confirms the structure of this compound.

Spectral Data Summary
ParameterExperimental ValueNotes
Physical State White Crystalline Solid
Melting Point 146°C – 149°CConsistent with literature [2].[3]
Molecular Weight 193.29 g/mol Formula: C₁₂H₁₉NO
¹H NMR (CDCl₃) δ 1.65–2.09 (m, 15H, Cage)Adamantyl protons appear as multiplets.
δ 1.90–1.95 (s, 3H, CH₃)Distinct singlet for Acetyl methyl group.
δ 5.15–5.40 (br s, 1H, NH)Broad amide proton; shift varies with concentration.
IR (KBr) 3280 cm⁻¹ (N-H str)Characteristic secondary amide stretch.
1650 cm⁻¹ (C=O str)Amide I band.
MS (EI) m/z 193 [M]⁺Molecular ion peak.

Validation Check: The absence of a peak at ~1.4 ppm (typical for free amine protons in amantadine) and the presence of the carbonyl stretch at 1650 cm⁻¹ confirm successful acetylation.

Part 4: Biological Profiling & Mechanism

Understanding the pharmacological distinction between the amine and the amide is crucial for drug development professionals.

Mechanism of Action: The Charge Factor

Amantadine functions as an open-channel blocker of the Influenza A M2 proton channel. It mimics the hydronium ion (


) via its ammonium group (

), binding to the His37 tetrad within the pore.

This compound is pharmacologically distinct because:

  • Steric Bulk: The acetyl group increases the size of the ligand, potentially causing steric clashes within the narrow M2 pore.

  • Loss of Electrostatics: The neutral amide cannot form the critical electrostatic interactions with the negatively charged residues or water clusters inside the channel that the protonated amine stabilizes.

Comparative Pathway Diagram

MOA_Comparison cluster_0 Amantadine (Drug) cluster_1 This compound (Metabolite) Amine 1-Adamantylamine Protonation Physiological pH (Protonated R-NH3+) Amine->Protonation Binding Binds M2 Channel (His37 Interaction) Protonation->Binding Electrostatic Attraction Effect Antiviral Activity (Block H+ influx) Binding->Effect Amide N-Acetyl Derivative Neutral Neutral Species (No Charge) Amide->Neutral NoBind Weak/No Binding (Steric/Charge Loss) Neutral->NoBind Excretion Renal Excretion (Metabolic Waste) NoBind->Excretion

Figure 2: Mechanistic divergence between the active drug (Amantadine) and its acetylated metabolite.

Part 5: Future Directions & Applications

While this compound lacks the potent antiviral efficacy of its parent compound, it remains a high-value target for:

  • Biomarker Validation: Quantifying urinary concentrations of N-acetylamantadine to assess SSAT-1 upregulation in cancer patients [1].

  • Prodrug Design: Using the amide linkage as a cleavable tether to deliver the adamantane cage to the CNS, where amidases can regenerate the active amine.

  • Material Science: Utilizing the high melting point and crystallinity of adamantane amides for engineering molecular rotors or supramolecular frameworks.

References

  • Alraddadi, E., & Miller, D. (2018). Physiologically-based pharmacokinetic modeling of amantadine and acetylamantadine metabolites for potential applications as cancer biomarker. Biomarkers in Cancer.

  • Fisher Scientific. (n.d.). This compound, 98% Safety Data Sheet and Properties.

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine.

  • Klimochkin, Y., et al. (2021).[1][3] Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium. ResearchGate.

Sources

Methodological & Application

Synthesis of 1-Acetamidoadamantane: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic alkane, represents a uniquely valuable scaffold in medicinal chemistry and materials science. Its three-dimensional structure is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing their stability, membrane permeability, and binding affinity. 1-Acetamidoadamantane is a key intermediate in the synthesis of several pharmaceuticals, most notably as a precursor to 1-aminoadamantane (amantadine), an antiviral agent also used in the treatment of Parkinson's disease. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Ritter reaction, and is intended for researchers, scientists, and professionals in drug development.

Underlying Principles: The Ritter Reaction

The synthesis of this compound is classically achieved via the Ritter reaction , a powerful method for converting a substrate capable of forming a stable carbocation into an N-alkyl amide. The reaction proceeds through the acid-catalyzed generation of a carbocation, which is subsequently trapped by a nitrile, acting as a nucleophile. The resulting nitrilium ion intermediate is then hydrolyzed upon aqueous workup to yield the final amide product.

The stability of the adamantyl carbocation makes adamantane derivatives particularly well-suited substrates for this transformation. The bridgehead position of the adamantane cage readily stabilizes a positive charge, facilitating its formation under strongly acidic conditions.

Reaction Mechanism: A Step-by-Step Look

The mechanism for the synthesis of this compound from 1-bromoadamantane and acetonitrile in the presence of sulfuric acid can be visualized as follows:

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack by Nitrile cluster_2 Step 3: Hydrolysis A 1-Bromoadamantane B Adamantyl Carbocation A->B Protonation & Loss of HBr E Acetonitrile (CH₃CN) F Nitrilium Ion Intermediate B->F Nucleophilic Attack C H₂SO₄ D HSO₄⁻ + HBr G H₂O (from workup) H Protonated Amide F->H Addition of Water I This compound H->I Deprotonation

Caption: Ritter Reaction Mechanism for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromoadamantane. This starting material is often preferred over adamantane itself for its higher reactivity under these conditions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
1-BromoadamantaneC₁₀H₁₅Br215.13116-118226Irritant
AcetonitrileCH₃CN41.05-4581-82Flammable, Toxic
Sulfuric Acid (98%)H₂SO₄98.0810337Corrosive, Oxidizer
Deionized WaterH₂O18.020100None
Sodium BicarbonateNaHCO₃84.0150 (dec.)N/AMild Irritant
Anhydrous MgSO₄/Na₂SO₄----None
DichloromethaneCH₂Cl₂84.93-96.739.6Carcinogen, Irritant
EthanolC₂H₅OH46.07-11478Flammable
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Overall Workflow

G start Start setup Assemble Reaction Apparatus start->setup reagents Charge Flask with 1-Bromoadamantane & Acetonitrile setup->reagents acid_add Slowly Add H₂SO₄ (Exothermic!) reagents->acid_add reaction Heat Mixture to Reflux (Monitor by TLC) acid_add->reaction quench Cool and Quench by Pouring onto Ice Water reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify characterize Characterize Product (NMR, MP, IR) purify->characterize end End characterize->end

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Procedure
  • Apparatus Setup: In a chemical fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 1-bromoadamantane (10.75 g, 50 mmol) and acetonitrile (50 mL). Begin stirring the mixture.

  • Acid Addition (Caution: Highly Exothermic): Place the flask in an ice bath to manage the heat evolution. Slowly add concentrated sulfuric acid (98%, 15 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 40°C.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of ice and water (approx. 400 mL). Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate of crude this compound will form.

  • Neutralization: Carefully neutralize the acidic aqueous slurry by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions and Handling

  • General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene), must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizer. It can cause severe burns upon contact. Handle with extreme care. Always add acid to other liquids slowly; never the other way around. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

  • Acetonitrile: Acetonitrile is flammable and toxic. It can be harmful if inhaled, swallowed, or absorbed through the skin. Avoid breathing vapors and prevent contact with skin and eyes.

  • Dichloromethane: Dichloromethane is a suspected carcinogen and an irritant. Handle only in a fume hood and avoid inhalation and skin contact.

  • Pressure: The quenching and neutralization steps generate gas (CO₂). Ensure these steps are performed in an open beaker with good stirring to prevent pressure buildup.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point 146-149 °C
¹H NMR (CDCl₃) δ (ppm): ~5.3 (s, 1H, NH), 2.05 (s, 3H, CH₃), 1.95 (br s, 6H, adamantyl CH₂), 1.65 (br s, 6H, adamantyl CH₂), 1.55 (br s, 3H, adamantyl CH)
¹³C NMR (CDCl₃) δ (ppm): ~169.0 (C=O), 51.5 (C-N), 41.5 (adamantyl CH₂), 36.2 (adamantyl CH₂), 29.4 (adamantyl CH), 24.5 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2900 (C-H stretch), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II)

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Ensure sufficient reaction time and temperature. Monitor reaction by TLC until starting material is consumed.
Loss of product during workup.Ensure complete extraction by performing multiple extractions. Avoid using excessive water during recrystallization.
Insufficiently acidic conditions.Use concentrated (98%) sulfuric acid. Ensure anhydrous conditions before acid addition.
Product is an Oil or Fails to Crystallize Presence of impurities.Re-purify by column chromatography (silica gel, ethyl acetate/hexane gradient). Ensure the crude product is fully dissolved before recrystallization.
Too much solvent used in recrystallization.Evaporate some solvent and attempt to recrystallize again. Scratch the inside of the flask with a glass rod to induce crystallization.
Product is Discolored Impurities from starting materials or side reactions.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Reaction becomes too vigorous during acid addition Acid added too quickly.Stop the addition immediately and ensure the ice bath is effectively cooling the flask. Resume addition at a much slower rate once the temperature is under control.

Conclusion

The Ritter reaction provides an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly during the exothermic addition of sulfuric acid, and meticulous purification are key to obtaining a high yield of the pure product. The protocol and insights provided herein serve as a robust guide for researchers, enabling the successful synthesis of this important chemical intermediate.

References

  • Guidechem. (n.d.). This compound 880-52-4 wiki.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Iodoadamantane in the Synthesis of Pharmaceutical Intermediates.
  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
  • Khusnutdinov, R. I., et al. (2011). Ritter Reaction of Organic Nitriles with 1-Bromo- and 1-Hydroxyadamantanes Catalyzed by Manganese Compounds and Complexes. Russian Journal of Organic Chemistry, 47(11), 1682–1685.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.).
  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate.
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
  • Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.
  • CUNY. (n.d.).
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • ResearchGate. (n.d.).
  • University of California, Santa Cruz. (n.d.).
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • WSU Chemistry. (2021, September 7).
  • Laboratory-Specific Standard Operating Procedures. (n.d.). TITLE: SOP for the safe use of Acetonitrile.
  • Westlab. (2023, September 14).
  • Canadian Centre for Occupational Health and Safety. (n.d.). Sulfuric Acid.

Application of 1-Acetamidoadamantane in the development of antiviral agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Acetamidoadamantane in Antiviral Development

Executive Summary

This compound (


-1-adamantylacetamide, CAS: 880-52-4) acts as a pivotal chemical entity in the lifecycle of adamantane-based antiviral agents. While pharmacologically inert against the Influenza A M2 proton channel compared to its parent amine (Amantadine), its application is critical in three distinct phases of drug development:
  • CMC (Chemistry, Manufacturing, and Controls): It serves as the stable, non-hygroscopic intermediate in the Ritter synthesis of Amantadine, allowing for the purification of the adamantyl core prior to amine liberation.

  • ADME/Tox: It is the primary metabolic standard for quantifying Amantadine acetylation (via NAT2), essential for defining pharmacokinetic profiles in clinical trials.

  • Medicinal Chemistry: It functions as a negative control probe in Structure-Activity Relationship (SAR) studies, validating the necessity of the protonated amine for ion channel blockade.

This guide provides standardized protocols for the synthesis, hydrolysis, and bioanalytical application of this compound.

Chemical Synthesis & Manufacturing Application

The primary application of this compound is as a robust intermediate. Direct amination of adamantane is difficult; the Ritter reaction provides a scalable pathway via the acetamido derivative.

Pathway Visualization

SynthesisPathway Adamantane Adamantane (Starting Material) Bromination Bromination (Br2/Fe) Adamantane->Bromination BromoAdam 1-Bromoadamantane Bromination->BromoAdam Ritter Ritter Reaction (CH3CN / H2SO4) BromoAdam->Ritter Acetamido This compound (Stable Intermediate) Ritter->Acetamido Nucleophilic Attack Hydrolysis Acid/Base Hydrolysis (HCl or NaOH) Acetamido->Hydrolysis Deacetylation Amantadine Amantadine HCl (Active API) Hydrolysis->Amantadine Salt Formation

Figure 1: Synthetic route utilizing this compound as the purification checkpoint before generating the active antiviral API.

Protocol: High-Yield Hydrolysis to Amantadine HCl

Objective: Convert purified this compound to Amantadine Hydrochloride for antiviral screening. Rationale: The acetamido group protects the nitrogen during purification. Hydrolysis must be rigorous to fully liberate the amine.

Materials:

  • This compound (≥98% purity)

  • Sodium Hydroxide (NaOH) pellets

  • Diethylene Glycol (High boiling point solvent required for efficient hydrolysis)

  • Diethyl ether (for extraction)

  • HCl (anhydrous gas or concentrated aqueous)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g (51.7 mmol) of this compound in 50 mL of diethylene glycol.

  • Base Addition: Add 8 g (200 mmol) of NaOH pellets.

  • Reflux: Heat the mixture to reflux (approx. 245°C) for 6–10 hours. Note: Monitoring by TLC (CHCl3:MeOH 9:1) is crucial. The acetamido spot (Rf ~0.6) should disappear, replaced by the amine spot (Rf ~0.2, stains with ninhydrin).

  • Quenching: Cool the reaction mixture to room temperature and pour into 200 mL of ice-water.

  • Extraction: Extract the free amine with diethyl ether (3 x 50 mL). The unreacted acetamido derivative (if any) is less soluble in ether/water partitions at high pH but check the interface.

  • Drying: Dry the combined ether layers over anhydrous

    
    .
    
  • Salt Formation: Bubble anhydrous HCl gas through the ether solution OR add concentrated HCl dropwise until precipitation is complete.

  • Isolation: Filter the white precipitate (Amantadine HCl). Recrystallize from ethanol/ether.

Validation Criteria:

  • Yield: >85%

  • Melting Point: >360°C (sublimes)

  • IR Spectrum: Disappearance of the carbonyl stretch (1650 cm⁻¹) characteristic of the amide.

Bioanalytical Application: Metabolic Stability Standard

In clinical pharmacology, distinguishing between the parent drug (active) and its metabolites (inactive) is vital. This compound is the specific metabolite marker for


-acetylation activity.
Metabolic Logic

Metabolism Amantadine Amantadine (Active Drug) Liver Hepatic Metabolism (NAT1 / NAT2 Enzymes) Amantadine->Liver Excretion Renal Excretion (Urine) Amantadine->Excretion Unchanged (~90%) Acetamido This compound (Inactive Metabolite) Liver->Acetamido Acetylation Acetamido->Excretion

Figure 2: Metabolic pathway of Amantadine. This compound serves as the biomarker for acetylation efficiency.

Protocol: LC-MS/MS Quantification Standard

Objective: Use this compound to create a calibration curve for quantifying metabolic flux in hepatocyte assays.

Reagents:

  • Standard A: Amantadine HCl.[1][2][3]

  • Standard B: this compound.[4][5]

  • Internal Standard (IS): Amantadine-d15 or this compound-d3.

  • Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

Methodology:

  • Stock Preparation: Prepare 1 mg/mL stock solutions of this compound in Methanol.

  • Calibration Curve: Dilute stock to generate concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Prep: To 100 µL of plasma/microsomal supernatant, add 20 µL of IS and 300 µL of cold Acetonitrile (protein precipitation). Centrifuge at 10,000 x g for 10 min.

  • LC Conditions: C18 Column (e.g., Zorbax Eclipse, 2.1 x 50mm). Gradient: 5% B to 95% B over 5 min.

  • MS Detection (MRM Mode):

    • Amantadine: m/z 152.1 → 135.1 (Cone: 30V, Collision: 20V)

    • This compound: m/z 194.1 → 135.1 (Targeting the adamantyl cation fragment).

    • Note: The mass shift of +42 Da confirms the acetylation.

Medicinal Chemistry: SAR Negative Control

In the development of M2 channel blockers, proving that inhibition is due to specific pore binding (and not non-specific membrane disruption) is critical. This compound is the "steric mimic" that lacks the "charge warhead."

Mechanism: Amantadine (


 ~10.1) is protonated at physiological pH. The ammonium group mimics the hydronium ion (

), blocking the proton relay in the M2 channel. This compound is neutral and cannot mimic hydronium, despite fitting into the pore.

Data Presentation: Comparative Activity

CompoundStructureM2 Channel Activity (IC50)Mechanism
Amantadine 1-Adamantanamine~16 µM (Wild Type)Electrostatic block of H+ relay
This compound

-Acetyl-1-adamantanamine
>500 µM (Inactive) Steric fit only; no electrostatic block
Rimantadine

-Methyl-1-adamantanemethylamine
~10 µMEnhanced lipophilicity & block
Protocol: TEVC Negative Control Assay

Objective: Validate a new adamantane derivative by comparing it against the inactive acetamido control.

  • Expression: Inject Xenopus oocytes with cRNA encoding Influenza A M2 protein.

  • Perfusion: Perfuse oocytes with ND96 buffer (pH 7.5), then switch to low pH buffer (pH 5.5) to activate the channel.

  • Application:

    • Apply Amantadine (100 µM) : Observe rapid reduction in inward current (Positive Control).

    • Washout.

    • Apply This compound (100 µM) : Observe no significant reduction in current (Negative Control).

  • Interpretation: If a novel candidate blocks current but its acetamido-analog does not, the mechanism is likely specific to the cationic pharmacophore.

References

  • Synthesis & CMC: Vu, B. D., et al. (2022). "Simple and Economical Process for Producing Amantadine Hydrochloride." ACS Omega. Available at: [Link]

  • Mechanism of Action: Jing, X., et al. (2008). "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel." PNAS. Available at: [Link]

  • Metabolism: Köppel, C., & Tenczer, J. (1985). "A revision of the metabolic disposition of amantadine." Biomedical Mass Spectrometry. Available at: [Link]

  • Antiviral Screening: Fink, K., et al. (2021). "Amantadine Inhibits SARS-CoV-2 In Vitro."[3][6][7] Viruses.[2][3][6][7][8][9][10] Available at: [Link]

Sources

Application Note: 1-Acetamidoadamantane in Specialized Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Acetamidoadamantane (N-1-adamantylacetamide) represents a critical "masked" scaffold in the synthesis of high-performance macromolecules. While often overlooked in favor of its hydrolyzed counterpart (1-adamantylamine/Amantadine), the acetamido derivative offers superior shelf-stability, solubility profiles, and a pre-installed hydrogen-bonding motif essential for supramolecular assembly.

In specialized polymer synthesis, this compound serves two distinct, high-value functions:

  • The "Dormant" Monomer Precursor: It acts as the stable feedstock for synthesizing N-(1-adamantyl)acrylamide and methacrylamide monomers, which impart extreme glass transition temperatures (

    
    ) and optical transparency to polymers.
    
  • Supramolecular Guest Motif: It functions as a robust guest molecule in

    
    -cyclodextrin (
    
    
    
    -CD) host-guest networks, enabling self-healing hydrogels and stimuli-responsive rheology modifiers.

This guide details the protocols for activating this scaffold and incorporating it into advanced polymer architectures.

Chemical Properties & Handling[1]

Before synthesis, verify the material grade. For polymer applications, trace acidic impurities from the Ritter reaction (common synthesis route) must be removed to prevent premature polymerization initiation or chain transfer.

PropertyValueRelevance to Polymerization
Molecular Weight 193.29 g/mol High steric bulk (Adamantyl cage) reduces chain mobility, increasing

.
Melting Point 147–149 °CSolid handling; requires dissolution for solution polymerization.
Solubility Soluble in EtOH, CHCl

, DMF
Compatible with solution polymerization solvents; poor water solubility drives hydrophobic aggregation in hydrogels.
Functionality Amide (Secondary)H-bond donor/acceptor; stable to radical conditions; hydrolyzable to primary amine.

Protocol A: Monomer Activation (Synthesis of N-Adamantyl Acrylamide)

Objective: Convert this compound into a polymerizable vinyl monomer. Rationale: Direct polymerization of the acetamido form is not possible via radical mechanisms. The acetyl group acts as a protecting group that must be exchanged for a vinyl moiety.

Phase 1: Acid-Catalyzed Deprotection (Hydrolysis)

Note: While base hydrolysis is possible, acid hydrolysis is preferred to prevent sublimation of the volatile amine product.

  • Dissolution: Dissolve 10.0 g (51.7 mmol) of this compound in 40 mL of diethylene glycol (high boiling point solvent).

  • Acidification: Add 8.0 g of NaOH pellets (Solid phase hydrolysis is often cleaner) OR reflux in conc. HCl/EtOH (1:1) for 24 hours. Recommendation: The HCl/EtOH route yields the hydrochloride salt, which is easier to handle.

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours. Monitor via TLC (Mobile phase: CHCl
    
    
    
    /MeOH 9:1).
  • Isolation:

    • Cool to

      
      .
      
    • Basify with 20% NaOH to pH 12.

    • Extract with diethyl ether (

      
       mL).
      
    • Dry over MgSO

      
       and evaporate to yield crude 1-Adamantylamine.
      
Phase 2: Acryloylation (The "Schotten-Baumann" Step)
  • Setup: Purge a 250 mL 3-neck flask with

    
    . Add 1-Adamantylamine (from Phase 1, approx. 7.5 g) and triethylamine (1.2 eq) in dry CH
    
    
    
    Cl
    
    
    (DCM).
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Dropwise add Acryloyl Chloride (1.1 eq) diluted in 10 mL DCM over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Purification (Critical for Polymer Quality):

    • Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO

      
      , then brine.
      
    • Recrystallize from hexane/ethyl acetate.

    • Target Product: N-(1-Adamantyl)acrylamide (White crystals).

Protocol B: High- Polymerization (RAFT Method)

Objective: Synthesize Poly(N-adamantyl acrylamide) with controlled molecular weight and low dispersity (


).
Mechanism:  Reversible Addition-Fragmentation Chain Transfer (RAFT).
Reagents
  • Monomer: N-(1-Adamantyl)acrylamide (Purified from Protocol A).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (Suitable for acrylamides).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Stoichiometry: Prepare a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Dissolution: In a Schlenk tube, dissolve 2.0 g of monomer in 1,4-Dioxane (20 wt% solids).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates RAFT).

  • Polymerization: Immerse tube in an oil bath at

    
     for 12 hours.
    
  • Quenching: Cool rapidly in liquid nitrogen and expose to air.

  • Precipitation: Drop the viscous polymer solution into excess cold methanol. Filter and dry under vacuum at

    
    .
    

Data Output:

  • Expected

    
    : 
    
    
    
    (Dependent on MW).
  • Appearance: Glassy, transparent solid.

Protocol C: Supramolecular Hydrogel Formation

Objective: Use this compound directly (without hydrolysis) as a guest modulator in


-Cyclodextrin polymers.
Mechanism:  The adamantane cage forms a tight inclusion complex with 

-CD (

). The acetamido group provides a dipole handle that alters the dissociation kinetics compared to pure adamantane.
Workflow
  • Host Polymer: Synthesize or purchase Poly(acrylic acid) modified with pendant

    
    -CD units (PAA-
    
    
    
    -CD).
  • Guest Preparation: Dissolve this compound in a minimum amount of DMF (it is insoluble in pure water).

  • Gelation:

    • Prepare a 5 wt% aqueous solution of PAA-

      
      -CD.
      
    • Inject the Guest solution dropwise while vortexing.

    • The hydrophobic adamantane cage inserts into the CD cavity, crosslinking the polymer chains physically.

  • Rheology Tuning:

    • Pure Adamantane Guest: Slow relaxation, stiff gel.

    • This compound Guest: Faster relaxation due to the steric/polar interference of the acetamido tail at the CD rim. Use this to tune the "self-healing" speed of the hydrogel.

Visualization of Pathways

The following diagram illustrates the divergent workflows for this compound: Chemical Conversion vs. Supramolecular Assembly.

G Start This compound (Precursor) Hydrolysis Acid Hydrolysis (HCl/EtOH) Start->Hydrolysis De-protection Complex Host-Guest Inclusion (Physical Crosslink) Start->Complex Direct Doping Amine 1-Adamantylamine (Intermediate) Hydrolysis->Amine Acryloyl Acryloylation (Acryloyl Chloride) Amine->Acryloyl Monomer N-(1-Adamantyl)acrylamide (Active Monomer) Acryloyl->Monomer Polymer Poly(N-Ad-Acrylamide) High Tg Plastic Monomer->Polymer RAFT/Free Radical Host Beta-Cyclodextrin Polymer Host Host->Complex Hydrogel Self-Healing Hydrogel Complex->Hydrogel

Figure 1: Divergent synthesis pathways. Top: Covalent modification for high-performance plastics. Bottom: Non-covalent assembly for soft materials.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Polymer Yield Oxygen inhibition or Impure MonomerDegas thoroughly (freeze-pump-thaw). Recrystallize monomer to remove amine salts.
Yellow Polymer Oxidation of amine tracesEnsure 1-Adamantylamine is completely removed during the acid wash step of Protocol A.
Hydrogel Precipitation Guest insolubilityPredissolve this compound in a water-miscible co-solvent (DMF or DMSO) before adding to the aqueous host phase.
Low

Observed
Low Molecular WeightDecrease [Initiator] concentration or increase reaction time. Verify conversion via NMR.

References

  • Matsumoto, A., et al. (2025). Synthesis and Characterization of Adamantane-Containing Methacrylate Polymers. ResearchGate. Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link

  • Hrdina, R. (2023).[2] Synthesis of 1,2-Disubstituted Adamantane Derivatives. MDPI Molecules. Link

  • Google Patents. (1991). Process for the preparation of 1-adamantane derivatives (US5015758A). Link

  • Abbott, S. (2025). Hansen Solubility Parameters for Polymer Blends. Steven Abbott Practical Solubility. Link

Sources

Application Notes and Protocols for the Synthesis of Novel Materials from 1-Acetamidoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Adamantane Cage as a Versatile Building Block

The adamantane moiety, a rigid, diamondoid hydrocarbon, offers a unique combination of properties that make it a highly attractive building block for the creation of novel materials. Its three-dimensional structure provides exceptional thermal and chemical stability, while its lipophilicity can be advantageous in drug delivery applications. 1-Acetamidoadamantane, with its accessible functional handle, serves as a versatile starting point for a range of chemical modifications, enabling its incorporation into polymers, supramolecular assemblies, and co-crystals. These application notes provide detailed protocols and the scientific rationale behind the techniques for leveraging this compound in the development of advanced materials for research, drug development, and materials science.

Section 1: Foundational Synthesis and Functionalization

The journey to novel materials begins with the ability to synthesize and functionalize the core adamantane structure. The Ritter reaction is a cornerstone of adamantane chemistry, providing a direct route to N-alkyl amides from a carbocation precursor and a nitrile.[1] This reaction is particularly effective for adamantane due to the stability of the tertiary adamantyl carbocation.

Protocol 1.1: Synthesis of this compound via the Ritter Reaction

This protocol details the synthesis of this compound from 1-bromoadamantane and acetylamide in the presence of sulfuric acid. The strong acid facilitates the formation of the adamantyl carbocation, which is then attacked by the nitrogen of the acetylamide.

Materials:

  • 1-bromoadamantane

  • Acetylamide

  • Concentrated Sulfuric Acid (96%)

  • Ice water

  • Cold water

Procedure:

  • Preheat 15 mL (0.3 mol) of acetylamide to 115 °C in a reaction vessel equipped with a stirrer.

  • Over a period of 30 minutes, add 6.6 g (0.03 mol) of 1-bromoadamantane to the heated acetylamide with continuous stirring.

  • Slowly add 9.6 mL (0.18 mol) of 96% sulfuric acid dropwise to the reaction mixture at 115 °C over 30 minutes.

  • Increase the reaction temperature to 125-130 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the 1-bromoadamantane is consumed (approximately 3.5 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 2.5 L of ice water and stir for 1 hour at 0-5 °C to precipitate the product.

  • Filter the resulting white solid, wash it with cold water, and dry it under a vacuum to obtain N-(1-adamantyl)acetamide.

Expected Yield: Approximately 86.85%.

Characterization Data:

Parameter Value
¹H-NMR (500 MHz, CDCl₃), δ (ppm) 5.31 (s, 1H, NH); 2.08 (m, 3H, CH₃); 2.01-2.00 (s, 6H); 1.93 (m, 3H); 1.69 (m, 6H)
¹³C-NMR (125 MHz, CDCl₃), δ (ppm) 169.4 (C=O); 51.9 (C1); 41.6; 36.4; 29.4; 24.6 (CH₃)

| MS (m/z) | 194.24 [M+1]⁺ |

Protocol 1.2: Hydrolysis of this compound to 1-Aminoadamantane

1-Aminoadamantane (amantadine) is a crucial pharmaceutical compound and a versatile intermediate for further functionalization.[2] The following protocol describes the alkaline hydrolysis of this compound. The high temperature is necessary to overcome the steric hindrance of the adamantyl group and achieve complete hydrolysis.[3]

Materials:

  • This compound

  • Diethylene glycol

  • Anhydrous sodium hydroxide

  • Water

Procedure:

  • In a stirred tank reactor, combine 72.12 kg of diethylene glycol, 14.24 kg of anhydrous sodium hydroxide, and 23.18 kg of dry this compound.[3]

  • Heat the mixture to 170 °C with continuous stirring and maintain this temperature for 6 hours.[3]

  • Cool the reaction mixture to 95 °C.

  • Carefully add 113.5 liters of water to the cooled mixture. This will result in the precipitation of 1-aminoadamantane.

  • The 1-aminoadamantane can be further purified by steam distillation.[2]

Self-Validation: The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material and the appearance of the more polar 1-aminoadamantane. The final product can be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Section 2: Adamantane-Containing Polymers

The incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance their thermal stability, mechanical strength, and solubility in organic solvents.[4]

Protocol 2.1: Synthesis of Adamantane-Based Polyimides

This protocol outlines a conventional two-stage synthesis of polyimides from an adamantane-based dietheramine and an aromatic dianhydride. The first stage forms a soluble poly(amic acid), which is then thermally cyclized to the final polyimide.

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based dietheramine)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare the adamantane-based dietheramine in a two-step process involving chloro displacement of p-chloronitrobenzene with the potassium phenolate of 2,2-bis(4-hydroxyphenyl)adamantane, followed by catalytic reduction of the dinitro intermediate.

  • In a reaction vessel, dissolve the adamantane-based dietheramine in NMP.

  • Slowly add the aromatic dianhydride to the solution at room temperature with stirring to form the poly(amic acid).

  • The resulting viscous poly(amic acid) solution is then cast into a film.

  • The film is heated in stages at 150-270 °C to induce cyclization and form the final polyimide.

Characterization:

  • Inherent Viscosity: The poly(amic acid) intermediates typically exhibit inherent viscosities between 0.82 and 1.66 dL/g.[5]

  • Solubility: Most of the resulting polyimides are soluble in NMP and other organic solvents.[5]

  • Thermal Properties: These polyimides generally show high glass-transition temperatures (Tg) between 248 and 308 °C as measured by Differential Scanning Calorimetry (DSC), and decomposition temperatures for 10% weight loss are typically above 500 °C in both air and nitrogen atmospheres, as determined by Thermogravimetric Analysis (TGA).[5]

  • X-ray Diffraction (XRD): The polyimides are typically amorphous, as indicated by their X-ray diffractograms.[5]

Section 3: Supramolecular Assemblies and Co-crystals

The shape and lipophilic nature of the adamantane cage make it an ideal "guest" molecule in host-guest chemistry, particularly with cyclodextrins.[6][7] This interaction can be exploited to create self-assembling systems and novel co-crystals.[8][9]

Application Note 3.1: Host-Guest Chemistry with Cyclodextrins

The inclusion of adamantane derivatives within the hydrophobic cavity of β-cyclodextrin is a well-established phenomenon driven by favorable van der Waals interactions and the hydrophobic effect.[5] This strong and specific non-covalent interaction can be used to construct drug delivery systems, sensors, and self-healing materials.[6][10] this compound, with its hydrogen bonding capability, can participate in these interactions, potentially leading to more complex and stable assemblies.

Protocol 3.2: Co-crystallization with Tetraaryladamantanes

Tetraaryladamantanes can act as "chaperones" for the co-crystallization of molecules that are otherwise difficult to crystallize.[8][9] The guest molecule is encapsulated within the crystal lattice of the aryladamantane. While this technique has primarily been used for liquid guests, recent studies have shown its applicability to solid guests as well.[8][9]

General Procedure for Co-crystallization:

  • Dissolve the tetraaryladamantane (e.g., 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane) and the guest molecule (e.g., a derivative of this compound) in a suitable solvent such as dichloromethane.[8]

  • Allow for slow evaporation of the solvent or use a diffusion method to induce co-crystallization.[8]

  • The resulting co-crystals can be analyzed by single-crystal X-ray diffraction to determine the structure of the encapsulated guest molecule.[8]

Section 4: Characterization Techniques for Adamantane-Based Materials

A thorough characterization is essential to validate the synthesis of novel materials and to understand their properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure of the synthesized molecules and polymers.[11][12][13] For polymers, NMR can be used to determine the tacticity and sequence isomerization.[12]

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting point (Tm) of polymers and other materials.[14][15]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of materials by monitoring weight loss as a function of temperature.[16]

Spectroscopy:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule or material and can be used to monitor the progress of reactions, such as the conversion of poly(amic acid) to polyimide.[16]

X-ray Diffraction (XRD):

  • Determines the crystalline structure of materials. For polymers, it can distinguish between amorphous and crystalline domains.

Diagrams

Workflow for the Synthesis of 1-Aminoadamantane from 1-Bromoadamantane

G cluster_0 Ritter Reaction cluster_1 Hydrolysis A 1-Bromoadamantane D This compound A->D B Acetylamide B->D C H₂SO₄ C->D Catalyst E This compound G 1-Aminoadamantane E->G F NaOH, Diethylene Glycol F->G Reagents

Caption: Synthetic pathway from 1-bromoadamantane to 1-aminoadamantane.

Conceptual Diagram of Host-Guest Interaction

G cluster_0 Host-Guest Complex Host β-Cyclodextrin (Host) Guest This compound (Guest) Host->Guest Non-covalent Interactions

Caption: Interaction of this compound with β-cyclodextrin.

References

  • CN104761456B - Preparation method of 3-amino-1-adamantanol - Google P
  • Rami, F., Nowak, J., Krupp, F., Frey, W., & Richert, C. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1476–1480. (URL: [Link])

  • Rami, F., Nowak, J., Krupp, F., Frey, W., & Richert, C. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. National Center for Biotechnology Information. (URL: [Link])

  • Płaziński, Ł., Jacennik, W., Drabik, A., & Bogusz, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. (URL: [Link])

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central. (URL: [Link])

  • AT274774B - Process for the preparation of 1-aminoadamantane and its hydrochloride - Google P
  • Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties | Request PDF - ResearchGate. (URL: [Link])

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC - NIH. (URL: [Link])

  • Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant | Request PDF - ResearchGate. (URL: [Link])

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (URL: [Link])

  • A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride - ResearchGate. (URL: [Link])

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. (URL: [Link])

  • Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC. (URL: [Link])

  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (URL: [Link])

  • New aromatic polyamides and polyimides having an adamantane bulky group. (URL: [Link])

  • Characterization of polymers by NMR. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - MDPI. (URL: [Link])

  • Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH. (URL: [Link])

  • Synthesis and characterization of an adamantane-based copolyimides with high transparency | Request PDF - ResearchGate. (URL: [Link])

  • Development of Reference Material 8103: Adamantane for Subambient DSC Temperature and Enthalpy Calibration | NIST. (URL: [Link])

  • Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • adamantane - Organic Syntheses Procedure. (URL: [Link])

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed. (URL: [Link])

  • (PDF) Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - ResearchGate. (URL: [Link])

  • Ritter Reaction - Organic Chemistry Portal. (URL: [Link])

  • NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC - NIH. (URL: [Link])

  • Identification of Polymers in Blends by Means of TGA FT-IR and the NETZSCH-FT-IR Database of Polymers. (URL: [Link])

  • a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. (URL: [Link])

  • Polymers characterization by 1H NMR, DSC and GPC. | Download Table - ResearchGate. (URL: [Link])

  • Adamantane in Drug Delivery Systems and Surface Recognition - ResearchGate. (URL: [Link])

  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
  • Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers | Request PDF - ResearchGate. (URL: [Link])

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC - NIH. (URL: [Link])

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (URL: [Link])

  • CuBr2 - an effective catalyst in the synthesis of amides from secondary alcohols by the Ritter reaction - Sciforum : Event management platform. (URL: [Link])

  • Cyclodextrin and Adamantane Host-Guest Interactions of Modified Hyperbranched Poly(ethylene imine) as Mimetics for Biological Membranes | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes - ResearchGate. (URL: [Link])

  • Adamantane in Drug Delivery Systems and Surface Recognition - PubMed. (URL: [Link])

  • Polymer Characterization Techniques - ResearchGate. (URL: [Link])

Sources

Practical applications of 1-Acetamidoadamantane in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Utilization of 1-Acetamidoadamantane in Medicinal Chemistry

Executive Summary

This compound (N-(1-Adamantyl)acetamide) represents a critical juncture in the medicinal chemistry of diamondoids.[1][2] While historically viewed primarily as the penultimate intermediate in the industrial synthesis of Amantadine (an antiviral and antiparkinsonian agent), modern drug discovery utilizes this scaffold for its unique physicochemical properties.[3]

The adamantyl cage acts as a "lipophilic bullet," significantly enhancing Blood-Brain Barrier (BBB) penetration and metabolic stability by sterically shielding the amide bond.[1] This guide details the practical protocols for synthesizing this motif via the Ritter reaction, hydrolyzing it to the free amine, and applying it as a pharmacophore in P2X7 receptor antagonist design.

Part 1: Synthesis Protocol (The Ritter Reaction)

Context: The most robust route to this compound is the Ritter Reaction .[1] Unlike nucleophilic substitution, which is difficult on the bridgehead carbon due to the inability to invert configuration (SN2) or form planar intermediates, the Ritter reaction leverages the stability of the tertiary adamantyl carbocation.

Experimental Workflow

Objective: Synthesis of this compound from Adamantane. Scale: Laboratory (100 mmol basis).

Reagents:

  • Adamantane (13.6 g, 100 mmol)

  • Acetonitrile (HPLC Grade, excess, acts as solvent/reactant)

  • Sulfuric Acid (98%, concentrated) or Nitric Acid (fuming)

  • Safety Note: This reaction is highly exothermic.[1] Efficient cooling is mandatory.[1]

Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer, dropping funnel, and overhead stirrer, dissolve Adamantane (13.6 g) in Acetonitrile (100 mL) .

  • Initiation: Cool the suspension to 0–5°C using an ice/salt bath.

  • Acid Addition: Dropwise add Sulfuric Acid (50 mL) over 45 minutes.

    • Critical Checkpoint: Do not allow internal temperature to exceed 10°C. The solution will darken; this is normal.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

    • Mechanism:[4][5][6][7] The acid generates the tert-adamantyl carbocation, which is trapped by the nitrile lone pair to form a nitrilium ion.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The nitrilium ion hydrolyzes to the amide.

  • Isolation: The product precipitates as a white solid.[1][8] Filter via Büchner funnel.[1]

  • Purification: Recrystallize from cyclohexane or aqueous ethanol.

    • Yield Expectation: 85–93%.[1]

    • Characterization: Melting Point 148–149°C.[1][9]

Part 2: Hydrolysis Protocol (The Deprotection)

Context: The conversion of the acetamido group to the free amine (Amantadine) is chemically challenging due to the steric bulk of the adamantane cage, which hinders the attack of hydroxide ions on the carbonyl carbon. Standard aqueous hydrolysis often fails; high-boiling co-solvents are required.[1]

Protocol:

  • Mixture: Suspend This compound (10 g) in a mixture of Sodium Hydroxide (10 g) and Propylene Glycol (50 mL) containing Water (5 mL) .

    • Why Propylene Glycol? It allows the reaction temperature to reach >160°C, which is necessary to overcome the activation energy barrier caused by steric hindrance.

  • Reflux: Heat to reflux (approx. 160–170°C) for 6–10 hours.

  • Work-up: Cool to room temperature and dilute with water (200 mL).

  • Extraction: Extract the free amine (Amantadine) with Toluene or Diethyl Ether (3 x 50 mL).

  • Salt Formation: To isolate as the stable hydrochloride salt (Amantadine HCl), bubble dry HCl gas through the organic layer or add ethanolic HCl.

Part 3: Medicinal Chemistry Applications

The "Lipophilic Anchor" Effect

In drug design, this compound is not just an intermediate; it is a structural prototype for increasing lipophilicity without adding aromaticity (which can introduce toxicity).[1]

  • LogP Modulation: The adamantyl group adds significant lipophilicity (LogP increase ~2.5–3.0), facilitating passive transport across the BBB.

  • Metabolic Shielding: The bulky cage protects the attached amide nitrogen from N-oxidation and the carbonyl from rapid hydrolysis by esterases/amidases.[1]

P2X7 Receptor Antagonism

Recent high-throughput screening has identified adamantane amides as potent antagonists of the P2X7 receptor (implicated in inflammation and neuropathic pain).[1]

  • SAR Insight: The adamantane cage occupies a specific hydrophobic pocket in the P2X7 receptor. The amide linker orients a secondary aromatic ring (e.g., a benzamide or heterocyclic amide) to interact with polar residues.

  • Optimization: Replacing the methyl group of the acetamide with heterocyclic rings creates high-affinity antagonists (e.g., AstraZeneca's adamantane benzamides).

Part 4: Visualizations

Figure 1: Synthesis & Hydrolysis Workflow

This diagram illustrates the conversion of Adamantane to Amantadine via the Ritter intermediate.[10][11]

RitterReaction Adamantane Adamantane (C10H16) Carbocation tert-Adamantyl Carbocation Adamantane->Carbocation H2SO4 / -H- Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH3CN (Ritter) Acetamido This compound (Stable Amide) Nitrilium->Acetamido + H2O (Quench) Amantadine Amantadine (Free Amine) Acetamido->Amantadine NaOH / Propylene Glycol Reflux (Hydrolysis)

Caption: Step-wise transformation from Adamantane to Amantadine via the critical this compound intermediate.[1][2][12]

Figure 2: Pharmacophore Logic (P2X7 Antagonism)

This diagram explains why the adamantane-amide scaffold is effective in receptor binding.[1]

Pharmacophore AdamantaneCage Adamantane Cage (Lipophilic Anchor) ReceptorPocket Receptor Hydrophobic Pocket AdamantaneCage->ReceptorPocket Van der Waals Interactions MetabolicStability Metabolic Stability (Steric Shielding) AdamantaneCage->MetabolicStability Steric Bulk Protects Amide AmideLinker Amide Linker (H-Bond Donor/Acceptor) AmideLinker->AdamantaneCage Polar Residues Polar Residues AmideLinker->Polar Residues H-Bonding

Caption: Structural Activity Relationship (SAR) showing the dual role of the adamantyl group in binding and stability.

Part 5: Data Summary

Table 1: Physicochemical Properties & Yields

Property/ParameterValue/ObservationRelevance
Molecular Weight 193.29 g/mol Fragment-based design compliant
LogP (Predicted) ~2.2 – 2.5High BBB permeability
Melting Point 148–149°CSolid handling, easy purification
Ritter Yield 85–93%Highly efficient synthesis
Hydrolysis Yield 80–90%Requires forcing conditions (PG/Reflux)
Solubility DMSO, EtOH, CHCl3Poor water solubility (requires salt form)

References

  • Ritter Reaction Mechanism & Protocol : Organic Chemistry Portal. Ritter Reaction. [Link]

  • Synthesis of Amantadine via Acetamido Intermediate : International Journal of Pharmaceutical Sciences and Research (IJPSR). A Simple Method for Synthesis of Amantadine Hydrochloride.[1][10][13] [Link]

  • Adamantane in Drug Delivery & Medicinal Chemistry : MDPI (Molecules). Adamantane in Drug Delivery Systems and Surface Recognition.[1][3][14] [Link][3]

  • P2X7 Receptor Antagonists (Adamantane Amides) : National Institutes of Health (PubMed). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. [Link]

  • Chemical Properties & Safety Data : PubChem. This compound Compound Summary. [Link]

Sources

Precision Bioanalysis and Metabolic Profiling of Amantadine via Deuterated 1-Acetamidoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of deuterated 1-Acetamidoadamantane in metabolic studies. Content Type: Detailed Application Notes and Protocols.

Abstract

This application note details the use of Deuterated this compound (specifically


-(1-adamantyl)acetamide-d3) as a critical Internal Standard (IS) in the LC-MS/MS quantitation of amantadine metabolites. While amantadine is primarily excreted unchanged in humans, the formation of 

-acetylamantadine
(this compound) represents a significant metabolic pathway (5–15% of dose) with high inter-individual variability.[1] Accurate measurement of this metabolite is essential for pharmacokinetic (PK) profiling and investigating acetylation phenotypes. This guide provides a validated protocol for extraction, mass spectrometric detection, and data analysis, ensuring rigorous correction for matrix effects in plasma and urine matrices.

Introduction: The Metabolic Context

The Analyte: this compound

Amantadine (1-adamantanamine) is an antiviral and antiparkinsonian agent. Its primary metabolic product in humans is This compound (also known as


-acetylamantadine). Unlike the parent drug, which is a primary amine, the metabolite is an amide, significantly altering its lipophilicity and renal clearance properties.
The Role of Deuterated Standards

In LC-MS/MS bioanalysis, adamantane derivatives are prone to significant matrix effects (ion suppression or enhancement) due to their elution in regions often crowded with endogenous phospholipids.

  • Why Deuterium? A stable isotope-labeled internal standard (SIL-IS) such as This compound-d3 co-elutes with the analyte, experiencing the exact same ionization environment.

  • Mechanism: It corrects for extraction efficiency losses and ionization variability, which external standards cannot do.

Metabolic Phenotyping Insight

Critical Note on Enzymes: While


-acetylation is typically associated with 

-acetyltransferase 2 (NAT2) polymorphisms (e.g., in isoniazid metabolism), studies have indicated that amantadine acetylation does not strongly correlate with the NAT2 phenotype . This suggests the involvement of other acetyltransferases or a non-rate-limiting enzymatic step. Researchers using this protocol for phenotyping should interpret results as "Amantadine Acetylation Capacity" rather than a direct readout of NAT2 activity.

Experimental Workflow & Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Amantadine to its acetylated metabolite and the integration of the deuterated standard for analysis.

MetabolicPathway Amantadine Amantadine (Parent Drug) Enzyme Acetyltransferase (NAT1/NAT2/Other?) Amantadine->Enzyme Metabolite This compound (Analyte) Enzyme->Metabolite Acetylation (+42 Da) Detection LC-MS/MS Detection (Quantitation) Metabolite->Detection m/z 194 -> 135 IS This compound-d3 (Internal Standard) IS->Detection m/z 197 -> 135 (Matrix Correction)

Figure 1: Metabolic pathway of Amantadine and the parallel detection of the deuterated internal standard.

Bioanalytical Workflow

The extraction logic prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for adamantane analysis.

Workflow cluster_0 Sample Preparation (LLE) Sample Plasma/Urine Sample (100 µL) Spike Spike IS: This compound-d3 Sample->Spike Alkaline Alkalinization: Add 50 µL 1M Na2CO3 Spike->Alkaline Extract Extraction: Add 1 mL Toluene or Ethyl Acetate Alkaline->Extract PhaseSep Centrifuge & Freeze: Isolate Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitute: Mobile Phase (ACN:H2O) Dry->Recon Analysis LC-MS/MS Injection Recon->Analysis

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol for high-sensitivity analysis.

Detailed Protocol: LC-MS/MS Quantitation

Materials & Reagents
  • Analyte: this compound (Standard).

  • Internal Standard: this compound-d3 (Targeting the acetyl group,

    
    -(1-adamantyl)acetamide-2,2,2-d3).
    
  • Matrix: Drug-free human plasma or urine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Toluene (or Ethyl Acetate).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to precipitation for this lipophilic analyte, providing cleaner baselines.

  • Aliquot: Transfer 100 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of This compound-d3 working solution (e.g., 500 ng/mL in 50% ACN). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 1.0 M Sodium Carbonate (

    
    ) or 1.0 M NaOH. Vortex. Rationale: Ensures the amine/amide is in the non-ionized state for extraction.
    
  • Extraction: Add 1.0 mL of Toluene or Ethyl Acetate . Cap and shaker-vortex for 10 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (30:70 ACN:0.1% Formic Acid). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6]

  • Elution: Isocratic (30% B / 70% A) or Gradient (Start 10% B, ramp to 90% B over 3 min). Isocratic is often sufficient due to the specific lipophilicity.

  • Flow Rate: 0.3–0.4 mL/min.

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
This compound 194.2

135.225Neutral loss of Acetamide (59 Da)
This compound-d3 197.2

135.225Neutral loss of Acetamide-d3 (62 Da)
Amantadine (Ref) 152.2

135.230Loss of

Technical Note on MS Transitions: Both the analyte and the IS fragment to the stable 1-adamantyl cation (


 135.2) .
  • Specificity: Specificity is achieved by the precursor mass difference (194 vs 197).

  • Crosstalk: Ensure the IS purity is high (>99% isotopic purity) to prevent "d0" contribution to the analyte channel.

Data Analysis & Validation

Calibration
  • Construct a calibration curve plotting the Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Weighting: Use

    
     weighting to improve accuracy at the lower limit of quantitation (LLOQ).
    
  • Linearity: Typical range is 1.0 ng/mL to 1000 ng/mL.

Matrix Effect Calculation

To validate the utility of the deuterated standard:




  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15), indicating the deuterated standard effectively compensates for any suppression.

References

  • Metabolism of Amantadine: Koppel, C., & Tenczer, J. (1985). A revision of the metabolic disposition of amantadine. Biomedical Mass Spectrometry. Link

  • Acetylation Phenotype: Bras, A. P., et al. (1998). Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2. Canadian Journal of Physiology and Pharmacology. Link

  • LC-MS/MS Method: Sun, Q., et al. (2022).[2][5] Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules. Link

  • Bioanalytical Guidelines: FDA Guidance for Industry. (2018).[4][7][8] Bioanalytical Method Validation. Link

Sources

Application Note: Leveraging 1-Acetamidoadamantane as a Lipophilic Scaffold in Plant Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, physicochemical characterization, and biological evaluation of 1-Acetamidoadamantane (N-(1-adamantyl)acetamide). While adamantane derivatives (e.g., Amantadine, Rimantadine) are established M2 ion channel blockers in human virology, their application in plant pathology—specifically against Tobamoviruses like Tobacco Mosaic Virus (TMV)—is a growing area of resistance management.

This compound serves as a critical lipophilic lead compound . Unlike the highly basic free amine (Amantadine, pKa ~10.8), the acetamido derivative offers a neutral, highly lipophilic profile (LogP ~2.83), facilitating superior cuticle penetration and phloem mobility. This guide provides a self-validating workflow for synthesizing this scaffold and assessing its efficacy using the Half-Leaf Local Lesion Assay .

Physicochemical Profile & Mechanism[1][2]

The adamantane cage provides a bulky, hydrophobic anchor. Acetylation masking the primary amine reduces phytotoxicity associated with high basicity while maintaining the steric bulk necessary to block viral assembly or movement proteins.

PropertyAmantadine (Precursor)This compound (Target)Impact on Agrochemical Utility
Molecular Weight 151.25 g/mol 193.29 g/mol Small molecule; easily translocated.
Physical State Solid (Sublimes)Crystalline SolidStable for formulation.
Melting Point 206–208 °C146–149 °CDistinct range allows purity verification.
LogP (Oct/Water) ~2.4~2.83Enhanced cuticle penetration.
Basicity (pKa) ~10.8 (Basic)Neutral (Amide)Reduced localized necrosis (phytotoxicity).

Experimental Protocol A: Synthesis & Purification

Objective: Synthesize high-purity this compound from Amantadine HCl.

Reagents Required[3][4][5][6]
  • 1-Adamantylamine (Amantadine) [CAS: 768-94-5]

  • Acetic Anhydride (Ac₂O) (Excess)

  • Triethylamine (Et₃N) (Base catalyst)

  • Dichloromethane (DCM) (Solvent)[1]

  • Hexane/Ethyl Acetate (Recrystallization)

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Amantadine HCl (10 mmol) Mix Dissolution: Add DCM (50 mL) + Et3N (12 mmol) Stir at 0°C (Ice Bath) Start->Mix React Acetylation: Dropwise addition of Acetic Anhydride (15 mmol) Mix->React Exothermic Reflux Reaction Completion: Stir RT for 4h or Reflux 1h Monitor via TLC React->Reflux Quench Quench: Add Ice Water Extract Organic Layer Reflux->Quench Purify Purification: Wash (HCl, NaHCO3, Brine) Recrystallize (Hexane/EtOAc) Quench->Purify Product Final Product: This compound (White Crystals) Purify->Product

Figure 1: Step-by-step synthesis workflow for the acetylation of amantadine. Note the critical quench step to remove excess anhydride.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, suspend Amantadine HCl (1.87 g, 10 mmol) in dry Dichloromethane (DCM, 50 mL).

  • Liberation: Add Triethylamine (1.7 mL, 12 mmol) to liberate the free amine. The solution should clear. Cool to 0°C in an ice bath.

  • Acetylation: Add Acetic Anhydride (1.4 mL, 15 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at room temperature for 4 hours. (Optional: Reflux for 1 hour to ensure completion).

  • Work-up: Pour mixture into ice water (50 mL). Separate the organic layer.[2]

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove acetic acid.

    • Wash with Brine, dry over MgSO₄, and evaporate solvent.

  • Recrystallization: Dissolve the crude white solid in minimal hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C.

  • Validation: Target Melting Point: 146–149°C .

Experimental Protocol B: Antiviral Evaluation (Half-Leaf Method)

Objective: Quantify the curative or protective activity of this compound against TMV using Nicotiana tabacum (cv. Xanthi nc).[3][4]

Why this method? The half-leaf method eliminates plant-to-plant genetic variability by using the same leaf for both treatment and control.

Reagents
  • Host: Nicotiana tabacum (3–4 leaf stage).

  • Virus: TMV inoculum (purified or sap from infected leaves).[4]

  • Abrasive: Carborundum (600 mesh) or Celite.

  • Test Solution: this compound dissolved in DMSO (stock), diluted to 500 µg/mL in 1% Tween-20 water.

Bioassay Logic Diagram (DOT)

BioassayLogic cluster_treatment Half-Leaf Treatment Leaf Host Leaf (Nicotiana tabacum) Abrasion Mechanical Injury (Dust with Carborundum) Leaf->Abrasion Inoculation Inoculation Apply TMV Sap Abrasion->Inoculation Left Left Side: Test Compound (this compound) Inoculation->Left Right Right Side: Control (Solvent/Water) Inoculation->Right Incubation Incubation 3-4 Days @ 25°C Left->Incubation Right->Incubation Data Data Collection Count Local Lesions Incubation->Data

Figure 2: The Half-Leaf Assay workflow. This paired design minimizes biological variance.

Step-by-Step Procedure
  • Inoculum Preparation: Grind 1g of TMV-infected leaf tissue in 10 mL phosphate buffer (0.1 M, pH 7.0).

  • Inoculation:

    • Select leaves of uniform size.

    • Lightly dust leaves with Carborundum.

    • Gently rub the virus sap onto the upper surface of the leaves using a cotton swab. Rinse with distilled water after 5 minutes.

  • Treatment (Therapeutic Mode):

    • Allow leaves to dry (approx. 1 hour post-inoculation).

    • Left Half: Paint with this compound solution (500 µg/mL).

    • Right Half: Paint with Control solution (1% DMSO/Tween-20 in water).

  • Incubation: Place plants in a growth chamber at 25°C, 16h light/8h dark cycle.

  • Scoring: After 3–4 days, necrotic local lesions will appear. Count the lesions on both halves.

Data Analysis

Calculate the Percent Inhibition (I) using the formula:



  • C = Average lesion count on Control halves.

  • T = Average lesion count on Treated halves.

Success Criteria: A potent antiviral lead typically shows


 inhibition at 500 µg/mL.

Mechanistic Insights & Troubleshooting

Mechanism of Action

While Amantadine blocks the M2 proton channel in Influenza A, its action in plants is hypothesized to involve:

  • Membrane Stabilization: The lipophilic adamantane cage inserts into lipid bilayers, altering fluidity and preventing viral movement protein (MP) insertion.

  • Replication Inhibition: Direct interference with viral RNA polymerase complexes, though this is less documented than membrane effects.

Troubleshooting Guide
  • Issue: Phytotoxicity (Leaf yellowing/burning).

    • Cause: Concentration too high or solvent (DMSO) toxicity.

    • Fix: Reduce DMSO to <1% final concentration; ensure the "Acetamido" cap is intact (free amine is more toxic).

  • Issue: Low Lesion Count in Control.

    • Cause: Weak inoculum or resistant plant variety.[2]

    • Fix: Use N. tabacum cv.[4] Xanthi nc (hypersensitive host) and fresh viral sap.

References

  • Fisher Scientific. (n.d.). This compound Product Specifications and Physical Data. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 64153, this compound. Retrieved October 26, 2023, from [Link]

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. Journal of Medicinal Chemistry. (Contextual grounding on Adamantane antiviral mechanism).
  • Commoner, B., et al. (1956). Linear Biosynthesis of Tobacco Mosaic Virus: Changes in Rod Length During the Course of Infection. Proceedings of the National Academy of Sciences. (Foundational protocol for Half-Leaf Method). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Adamantane and Derivatives. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Proper storage and handling conditions for 1-Acetamidoadamantane to prevent degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Acetamidoadamantane

A Guide to Proper Storage, Handling, and Troubleshooting for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS 880-52-4). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of this compound to ensure its stability and prevent degradation. The unique adamantane core of this compound contributes to its stability, making it a valuable building block in medicinal chemistry and materials science.[1] However, like any chemical reagent, its integrity is dependent on appropriate storage and handling. This guide offers practical advice in a question-and-answer format, along with troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a refrigerator at 2-8°C (36-46°F).[2] It should be stored in a tightly sealed container to prevent moisture absorption.[3] While some sources suggest storage at 0-8°C, maintaining a consistent temperature within the 2-8°C range is ideal for preserving its chemical integrity.[1]

Q2: Can I store this compound at room temperature?

While this compound is stable at room temperature in a closed container under normal storage and handling conditions, for extended periods, refrigerated storage is recommended to minimize the potential for slow degradation over time.[3] If short-term benchtop use is necessary, ensure the container is kept tightly sealed and away from direct sunlight and high humidity.

Q3: What are the primary chemical incompatibilities of this compound?

This compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases.[3] Contact with strong acids or bases can lead to the hydrolysis of the amide bond, which would degrade the compound.[3]

Q4: What are the recommended personal protective equipment (PPE) when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or goggles to prevent eye irritation.[4][5]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Body Protection: A lab coat or other suitable protective clothing.[3]

  • Respiratory Protection: If working with the powder outside of a ventilated hood where dust may be generated, a particulate filter device is recommended.[4]

Q5: How can I tell if my this compound has degraded?

This compound should be a white to off-white or light yellow crystalline powder.[3][6] Any significant change in color, such as darkening, or a change in physical form, could be an indication of degradation. If you suspect degradation, it is advisable to use a fresh batch of the compound for your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The compound appears discolored or clumped.
  • Potential Cause: This may be due to moisture absorption or exposure to incompatible substances.

  • Troubleshooting Steps:

    • Verify that the storage container was tightly sealed.

    • Review the storage conditions to ensure they align with the recommended 2-8°C in a dry environment.[2]

    • Consider the possibility of cross-contamination with incompatible chemicals.

    • If the discoloration is significant, it is best to discard the material and use a new, unopened vial.

Issue 2: Inconsistent experimental results.
  • Potential Cause: If you are experiencing variability in your experimental outcomes, it could be due to the degradation of this compound, leading to lower purity.

  • Troubleshooting Steps:

    • Confirm the proper preparation of your stock solutions and that the solvent is compatible.

    • Run a quality control check on your compound if possible (e.g., melting point, HPLC). The melting point should be in the range of 146-152°C.[1]

    • Prepare fresh solutions from a new vial of this compound to see if the inconsistency persists.

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Inconsistent Results or Visual Impurity check_storage 1. Review Storage Conditions (2-8°C, Dry, Sealed) start->check_storage check_handling 2. Verify Handling Procedures (PPE, No Cross-Contamination) check_storage->check_handling prepare_fresh 3. Prepare Fresh Stock Solution from a New Vial check_handling->prepare_fresh run_control 4. Run Control Experiment prepare_fresh->run_control results_ok Problem Resolved run_control->results_ok Consistent Results contact_support Problem Persists: Contact Technical Support run_control->contact_support Inconsistent Results

Sources

Challenges and solutions for scaling up 1-Acetamidoadamantane production.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-Acetamidoadamantane. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common challenges you may encounter during your experimental work. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your production process effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on or scaling up your this compound synthesis.

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the Ritter reaction .[1][2] This reaction involves the generation of a stable adamantyl carbocation from a suitable precursor in the presence of a strong acid, which is then trapped by a nitrile (acetonitrile in this case) to form the corresponding N-alkyl amide after hydrolysis.[2][3] Common starting materials for the Ritter reaction include:

  • 1-Adamantanol: A direct precursor that readily forms the carbocation in the presence of a strong acid.[4]

  • 1-Bromoadamantane: Another common starting material that can be converted to the target compound.[1][5]

  • Adamantane: The parent hydrocarbon can also be used, often requiring stronger oxidizing conditions to generate the carbocation.[6]

An alternative, more traditional amidation route involves the reaction of 1-aminoadamantane with acetic anhydride or acetyl chloride.[7] However, the Ritter reaction is often preferred for its cost-effectiveness and the availability of starting materials.

Q2: What are the critical parameters to control during the Ritter reaction for this compound synthesis?

A2: The Ritter reaction is sensitive to several parameters that can significantly impact the yield and purity of your product. Careful control of the following is crucial:

  • Acid Strength and Concentration: A strong acid, typically concentrated sulfuric acid, is required to generate the adamantyl carbocation.[1][2] The concentration of the acid is critical; insufficient acidity will lead to an incomplete reaction, while excessive acidity can promote side reactions.

  • Temperature: The reaction is highly exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts. The reaction is often initiated at a low temperature (e.g., 0-10 °C) and then allowed to proceed at a controlled, slightly elevated temperature.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without promoting the formation of degradation products. Monitoring the reaction progress using techniques like TLC or GC is recommended.

  • Stoichiometry of Reactants: The molar ratio of the adamantane precursor, acetonitrile, and the acid should be carefully controlled to maximize yield and minimize unreacted starting materials and byproducts.

Q3: What are the primary safety concerns when scaling up the Ritter reaction?

A3: Scaling up the Ritter reaction introduces significant safety challenges that must be addressed:

  • Exothermicity: The reaction is highly exothermic, and the heat generated increases with the scale of the reaction. Inadequate heat dissipation can lead to a rapid temperature increase, potentially causing a runaway reaction, pressure buildup, and release of hazardous materials.

  • Use of Strong Acids: Concentrated sulfuric acid is corrosive and can cause severe burns upon contact.[8][9] Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls.

  • Flammable Solvents: Acetonitrile is a flammable liquid.[10][11] When used in large quantities, proper grounding and bonding procedures are necessary to prevent static discharge, and the reaction should be carried out in a well-ventilated area away from ignition sources.

  • Pressure Buildup: The reaction can generate gaseous byproducts, leading to a pressure increase in a closed system. The reactor must be equipped with appropriate pressure relief systems.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Ritter reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient acid strength or concentration, low reaction temperature, or inadequate reaction time can lead to incomplete conversion of the starting material.

    • Solution:

      • Ensure you are using a sufficiently strong acid (e.g., concentrated sulfuric acid).

      • Carefully control the reaction temperature. While the reaction is exothermic, maintaining a slightly elevated temperature (as determined by optimization studies) can drive the reaction to completion.

      • Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Side Reactions:

    • Cause: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in the synthesis of adamantane derivatives include the formation of 1,3-disubstituted adamantane byproducts.[12]

    • Solution:

      • Optimize the stoichiometry of your reactants. An excess of the adamantane precursor can sometimes lead to disubstitution.

      • Control the reaction temperature carefully, as higher temperatures can favor the formation of byproducts.

  • Work-up and Isolation Issues:

    • Cause: Product loss during the work-up and purification steps is a common cause of low yield.

    • Solution:

      • Ensure complete precipitation of the product during the quenching step. This is typically done by pouring the reaction mixture into ice-water.

      • Optimize your recrystallization procedure to minimize product loss in the mother liquor. This involves selecting an appropriate solvent system and carefully controlling the cooling rate.

Problem 2: Impurity Formation

Q: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation and remove them?

A: Impurity profiling is a critical aspect of process development. Here are some common impurities and strategies to address them:

  • Unreacted Starting Materials:

    • Detection: Can be identified by GC or HPLC analysis by comparing with the starting material standards.

    • Minimization: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.

    • Removal: Can often be removed by recrystallization, as their solubility properties are typically different from the product.

  • 1,3-Disubstituted Adamantane:

    • Cause: This byproduct can form, particularly when using adamantane or haloadamantanes as starting materials under forcing conditions.[12]

    • Detection: Can be detected by GC-MS or NMR spectroscopy.

    • Minimization: Careful control of reaction conditions, particularly temperature and stoichiometry, can minimize the formation of this impurity.

    • Removal: Due to its structural similarity to the desired product, removal can be challenging. Multiple recrystallizations may be necessary.

  • Diacetamide Impurities:

    • Cause: The formation of diacetamide impurities is a known issue in Ritter reactions.

    • Detection: Can be identified by HPLC or LC-MS.

    • Minimization: Optimizing the reaction conditions, including the amount of acetonitrile and the work-up procedure, can help to reduce the formation of this byproduct.

    • Removal: Recrystallization is the primary method for removing this impurity.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound via the Ritter reaction using different starting materials.

Protocol 1: Synthesis from 1-Adamantanol

This protocol is adapted from established Ritter reaction procedures.[4]

Materials:

  • 1-Adamantanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction, if necessary)

  • Anhydrous Sodium Sulfate (for drying, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Adamantanol in an excess of acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the optimized reaction time (typically several hours). Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • The white solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Synthesis from 1-Bromoadamantane

This protocol is based on a reported method for the synthesis of N-(1-adamantyl)acetamide from 1-bromoadamantane.[5]

Materials:

  • 1-Bromoadamantane

  • Acetylamide

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Propylene Glycol (for subsequent hydrolysis if preparing 1-aminoadamantane)

  • Sodium Hydroxide (for subsequent hydrolysis)

Procedure:

  • To acetylamide at 115 °C, add 1-bromoadamantane over 30 minutes with stirring.

  • Slowly add concentrated sulfuric acid dropwise at 115 °C over 30 minutes.

  • Maintain the reaction mixture at 125 °C for 3.5 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude this compound.

Purification Protocol: Recrystallization

General Guidance: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[13] Common solvents for the recrystallization of amides include ethanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexane or toluene/hexane.[7]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the solution in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
AdamantaneNitric acid, AcetonitrileNone40387[6]
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125-1303.5~87[5]
1-AcetoxyadamantaneAcetonitrile, Sulfuric acidn-Heptane~2024Not specified[12]
1-AdamantanolAcetonitrile, Trifluoromethanesulfonic anhydrideDichloromethaneNot specifiedNot specified98[4]

Visualization

Diagram 1: Ritter Reaction Mechanism

Ritter_Reaction cluster_start Carbocation Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_hydrolysis Hydrolysis Adamantane\nPrecursor Adamantane Precursor Adamantyl\nCarbocation Adamantyl Carbocation Adamantane\nPrecursor->Adamantyl\nCarbocation - H2O or HBr H+ Strong Acid (H+) H+->Adamantane\nPrecursor Acetonitrile Acetonitrile Nitrilium Ion Nitrilium Ion Adamantyl\nCarbocation->Nitrilium Ion + Acetonitrile Acetonitrile->Nitrilium Ion This compound This compound Nitrilium Ion->this compound + H2O - H+ H2O Water (H2O) H2O->Nitrilium Ion Troubleshooting_Workflow Start Low Yield of This compound Incomplete_Reaction Check for Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Investigate Side Reactions Incomplete_Reaction->Side_Reactions Reaction Complete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Verify acid concentration Incomplete_Reaction->Optimize_Conditions Incomplete Workup_Losses Evaluate Work-up & Isolation Side_Reactions->Workup_Losses Minimal Side Products Analyze_Byproducts Analyze Byproducts by GC-MS/NMR: - Identify impurities (e.g., di-substituted) - Adjust stoichiometry Side_Reactions->Analyze_Byproducts Significant Impurities Refine_Purification Refine Purification: - Optimize recrystallization solvent - Check for losses in mother liquor Workup_Losses->Refine_Purification Significant Losses End Improved Yield Workup_Losses->End Losses Minimized Optimize_Conditions->Incomplete_Reaction Analyze_Byproducts->Side_Reactions Refine_Purification->Workup_Losses

Caption: A logical workflow for troubleshooting low product yield.

References

Sources

Technical Support Center: Impurity Control in 1-Acetamidoadamantane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Troubleshooting & Protocol Optimization for N-(1-Adamantyl)acetamide Ticket ID: CHEM-SUP-882-AD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Chemistry of Contamination: Mechanistic Insights

To control impurities, one must first understand the competitive landscape of the Ritter Reaction . The synthesis of 1-Acetamidoadamantane involves the generation of a tertiary carbocation at the bridgehead position.

The purity of your final product is dictated by the fate of the 1-Adamantyl cation (


) .
Critical Pathway Analysis

The following diagram illustrates the competitive pathways between the desired product and the three most common impurities: 1-Adamantanol (hydrolysis product), Adamantane (reduction product), and 1,3-Diacetamidoadamantane (over-functionalization).

RitterPathways Start 1-Adamantanol / 1-Bromoadamantane Cation 1-Adamantyl Cation (Ad+) (Key Intermediate) Start->Cation H2SO4 (-H2O or -HBr) Target This compound (Target) Cation->Target + MeCN (Nucleophilic Attack) Impurity1 Impurity A: 1-Adamantanol (Reversion) Cation->Impurity1 + H2O (Moisture) (Quenching too early) Impurity3 Impurity C: Polymerized Acetonitrile (Yellow Color) Cation->Impurity3 Side Reaction (Solvent Oligomerization) Impurity2 Impurity B: 1,3-Diacetamidoadamantane (Over-reaction) Target->Impurity2 Excess H2SO4 / High T (Hydride Shift)

Figure 1: Competitive reaction pathways in the Ritter synthesis of this compound. Control of water and temperature determines the ratio of Target to Impurity A and B.

Troubleshooting Guide: Symptom, Root Cause, Solution

This matrix addresses the most frequent deviations reported by our user base.

SymptomProbable IdentityRoot CauseCorrective Action
Low Melting Point (<147°C) 1-Adamantanol (Starting Material)Moisture Ingress: Water competes with acetonitrile for the carbocation. Premature Quench: Adding water before the nitrilium intermediate is fully formed.Protocol Adjustment: Dry acetonitrile over molecular sieves (3Å). Ensure reaction runs for >3 hours at 60°C before adding water.
Secondary Spot on TLC (

)
1,3-Diacetamidoadamantane Harsh Conditions: Temperature >80°C or excess

causes a hydride shift, activating the 3-position.
Process Control: Maintain temperature strictly between 50-60°C. Do not exceed 1.5 eq of

.
Yellow/Brown Discoloration Acetonitrile Oligomers Thermal Degradation: Localized overheating during acid addition causes acetonitrile to polymerize.Technique: Add

dropwise to the cooled (0°C) mixture, then warm slowly. Use vigorous stirring to prevent hot spots.
Insoluble White Precipitate Inorganic Salts Trapped Sulfates: Rapid precipitation during water quench traps sodium sulfate/bisulfate in the crystal lattice.Workup: Wash the crude solid extensively with water until filtrate pH is neutral. Recrystallize from aqueous ethanol.

The "Golden Batch" Protocol

Standardized for 50g Scale | Yield Target: >85% | Purity Target: >99%

This protocol utilizes 1-Adamantanol as the precursor.[1][2] While 1-Bromoadamantane can be used, the alcohol route is cleaner if water is managed correctly.

Reagents
  • Substrate: 1-Adamantanol (1.0 eq)

  • Solvent/Reagent: Acetonitrile (HPLC Grade, dry) (10.0 eq)

  • Catalyst: Sulfuric Acid (98%) (1.2 eq)

  • Quench: Glacial Acetic Acid (0.5 eq) & Ice Water

Step-by-Step Methodology
Phase 1: Controlled Addition (The "Cold Start")
  • Setup: Equip a 3-neck round bottom flask with a thermometer, reflux condenser, and addition funnel. Flush with

    
    .
    
  • Slurry: Charge 1-Adamantanol and Acetonitrile. Stir at 0°C (Ice bath).

    • Why? Starting cold prevents the exothermic acid addition from spiking the temperature, which causes color impurities.

  • Acidification: Add

    
     dropwise over 30 minutes. Maintain internal temp <10°C .
    
    • Observation: The mixture will clarify as the alcohol converts to the carbocation/nitrilium species.

Phase 2: The Reaction (Ritter Transformation)[3][4][5]
  • Heating: Remove ice bath. Warm to 55°C and hold for 3 hours.

    • Critical Control Point: Do not reflux (82°C). High heat promotes the hydride shift leading to 1,3-diacetamido impurities [1].

  • Monitoring: Check TLC (Mobile phase: 30% Ethyl Acetate in Hexane). 1-Adamantanol (

    
    ) should disappear; Product (
    
    
    
    ) appears.
Phase 3: Quench & Crystallization
  • The "Reverse Quench": Pour the reaction mixture slowly into a beaker containing crushed ice (5x reaction volume) with vigorous stirring.

    • Why? Dumping water into the acid mixture generates excessive heat. Pouring the mixture into ice dissipates heat instantly, preventing hydrolysis.

  • Neutralization: Adjust pH to ~6-7 using 20% NaOH or

    
    .
    
  • Filtration: Filter the white precipitate. Wash with cold water (3x) to remove salts.

Phase 4: Purification (Recrystallization)

See the workflow below for the specific purification logic.

Purification Workflow (Graphviz)

The following decision tree guides the purification process based on the specific impurity profile detected in the crude material.

PurificationLogic Crude Crude this compound Check Analyze Crude (TLC/NMR) Crude->Check PathA Impurity: Unreacted Adamantane/Bromide Check->PathA Non-polar impurities PathB Impurity: Water Soluble Salts/Acids Check->PathB Ionic impurities PathC Impurity: Color/Oligomers Check->PathC Yellow/Brown SolventA Recrystallize: Cyclohexane (Product insoluble cold, impurity soluble) PathA->SolventA SolventB Recrystallize: Aqueous Ethanol (1:1) (Salts stay in liquor) PathB->SolventB SolventC Treatment: Activated Charcoal then Acetone Recrystallization PathC->SolventC

Figure 2: Purification decision tree. Select the solvent system based on the dominant impurity detected in the crude assay.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Bromoadamantane instead of 1-Adamantanol? A: Yes. The 1-Bromoadamantane route is often preferred in industrial settings because the leaving group (


) is efficient. However, it generates HBr gas, which requires scrubbing. The impurity profile is similar, but you must ensure all bromide is washed out to avoid poisoning downstream metal catalysts (e.g., if used in Pd-catalyzed coupling later) [2].

Q: My product is turning pink upon storage. Why? A: This indicates trace phenol or aniline-like oxidation products, likely from contaminated acetamide or acetonitrile. Recrystallize immediately from Cyclohexane/Benzene (95:5) or pure Cyclohexane to remove these trace organics [3].

Q: Why do you recommend avoiding reflux? A: While reflux speeds up the reaction, it significantly increases the energy of the system, allowing the tertiary carbocation to undergo a hydride shift to the secondary carbon. This leads to the thermodynamically stable but unwanted 1,3-disubstituted adamantanes [4].

Q: What is the best solvent for NMR analysis? A:


 is standard. If solubility is an issue due to high purity/crystallinity, add a drop of 

or use pure

.

References

  • Ritter Reaction Mechanism & Scope: Title: "Ritter Reaction - Mechanism and Scope" Source:[6] Organic Chemistry Portal URL:[Link][7]

  • Synthesis from 1-Bromoadamantane: Title: "A simple method for synthesis of amantadine hydrochloride" Source: International Journal of Pharmaceutical Sciences and Research (IJPSR), 2021. URL:[Link]

  • Purification Techniques: Title: "Purification of Acetamide Derivatives" Source: LookChem / Chemical Book URL:[Link]

  • Adamantane Functionalization Risks: Title: "Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction" Source: ResearchGate (Russian Journal of Organic Chemistry) URL:[Link]

Sources

Refining protocols for the N-acetylation of adamantylamines.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining protocols for the N-acetylation of adamantylamines (e.g., Amantadine, Memantine). Role: Senior Application Scientist. Objective: To provide high-fidelity troubleshooting and optimization strategies for overcoming steric hindrance and solubility challenges in adamantane derivatization.

Executive Summary & Mechanistic Context

Adamantylamines (1-aminoadamantane derivatives) present unique synthetic challenges due to the massive steric bulk of the adamantane cage directly attached to the nitrogen-bearing bridgehead carbon. While the amine is nucleophilic, the surrounding "cage" creates a high energy barrier for the approach of electrophiles.

This guide focuses on the synthesis of N-acetylamantadine and N-acetylmemantine . These compounds are critical as drug metabolites and precursors for peptide coupling. The protocols below prioritize the Steglich-type acylation (Anhydride/DMAP) and Schotten-Baumann conditions, refined for sterically hindered substrates.

Standard Operating Procedure (SOP): Chemical Acetylation

Protocol A: The DMAP-Catalyzed Anhydride Route (Recommended)

This method utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst to overcome the steric barrier of the adamantane ring.

Reagents:

  • Substrate: 1-Adamantylamine (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 – 1.5 eq)
    
  • Base: Triethylamine (

    
    ) (1.5 eq) - acts as an acid scavenger.
    
  • Catalyst: DMAP (0.05 – 0.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-Adamantylamine in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     followed by DMAP. Stir for 10 minutes at room temperature (RT).
    
  • Acylation: Add Acetic Anhydride dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours. (Monitor via TLC: Mobile phase 5% MeOH in DCM).

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract organic layer, wash with 1M HCl (Critical step to remove unreacted amine and DMAP), then brine. Dry over

    
    .
    
Visualization: The DMAP Catalytic Cycle

The following diagram illustrates why DMAP is strictly required for high yields in this specific reaction.

DMAP_Mechanism Ac2O Acetic Anhydride (Electrophile) Inter N-Acetylpyridinium Ion (Highly Reactive) Ac2O->Inter Acylation Acetate Acetate Ion Ac2O->Acetate Byproduct DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Inter->DMAP Regeneration Product N-Acetyl Adamantylamine (Product) Inter->Product Acyl Transfer (Fast) Adam Adamantylamine (Sterically Hindered Nucleophile) Adam->Product Attacks Activated Species

Figure 1: DMAP acts as a 'stevedore,' forming a highly reactive N-acetylpyridinium intermediate that is less sensitive to the steric bulk of the incoming adamantylamine than the anhydride itself.

Troubleshooting Center (Q&A)

Category: Yield & Conversion

Q: I am observing <50% conversion after 24 hours. Increasing the equivalents of Acetic Anhydride didn't help. What is wrong? A: This is a classic kinetic issue caused by the adamantane cage shielding the nitrogen.

  • Diagnosis: The reaction is too slow at Room Temperature (RT) or the activation energy is not being met.

  • Solution 1 (Thermal): Switch solvent from DCM (bp 39.6°C) to Toluene (bp 110.6°C) and reflux. High temperature increases the kinetic energy to overcome the steric barrier.

  • Solution 2 (Catalytic): Ensure you are using DMAP. Without DMAP, the amine must attack the neutral anhydride directly, which is sluggish for bridgehead amines.

  • Solution 3 (Reagent Switch): Switch from Acetic Anhydride to Acetyl Chloride . Acetyl chloride is more electrophilic (higher energy ground state) but requires careful temperature control (

    
     start) to avoid exotherms.
    

Q: My product precipitates out of solution during the reaction, stopping the stir bar. A: N-acetyl adamantamines often have significantly lower solubility in non-polar solvents than the starting amines due to the loss of the basic amine functionality and formation of crystal lattice-stabilizing hydrogen bonds (Amide stacking).

  • Fix: Add a co-solvent. A mixture of DCM:THF (4:1) usually maintains solubility for both the starting material and the amide product.

Category: Purity & Workup

Q: TLC shows a persistent spot just below my product that I cannot remove via column chromatography. A: This is likely unreacted 1-Adamantylamine . Because both the product and starting material are adamantane-based, their Rf values are very similar on silica.

  • The "Chemical Wash" Trick: Do not rely on chromatography for separation.

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash vigorously with 1M HCl (x3) .

    • Mechanism: The unreacted amine will protonate (

      
      ) and move into the aqueous layer. The N-acetyl product is non-basic and will remain in the organic layer.
      
    • Verify the organic layer is free of amine via TLC before drying.

Q: The product has a purple/brown tint after drying. A: This indicates oxidation, likely from trace impurities in the amine starting material or oxidation of the DMAP/Pyridine if left in contact with air/light for too long.

  • Fix: Recrystallize the final product.

  • Solvent System: Hexanes/Ethyl Acetate or Cyclohexane . Heat to boiling until dissolved, then cool slowly to

    
    . N-acetyl adamantamines crystallize beautifully as white needles.
    

Data Summary: Solvent & Reagent Compatibility

Use this matrix to select the correct system for your specific adamantane derivative (e.g., Memantine is more hindered than Amantadine).

ParameterStandard ProtocolAggressive ProtocolGreen Protocol
Substrate Scope AmantadineMemantine / RimantadineAmantadine (High Purity req.)
Reagent

/

Acetyl Chloride / DIPEAVinyl Acetate
Catalyst DMAP (5 mol%)None (Reagent is reactive)CAL-B (Lipase)
Solvent DCMTHF or TolueneMTBE or Toluene
Temp



Primary Risk Incomplete reactionHCl generation / ExothermSlow reaction time
Yield (Typical) 85-95%>95%70-85%

Advanced Workflow: Troubleshooting Logic Tree

Follow this logic flow when an experiment fails to meet purity specifications.

Troubleshooting Start Reaction Complete? TLC Check TLC (Stain: Ninhydrin) Start->TLC IsConversion Is Conversion >90%? TLC->IsConversion IsImpurity Is there a lower spot? IsConversion->IsImpurity Yes AddDMAP Action: Add 10 mol% DMAP IsConversion->AddDMAP No (Slow) AcidWash Action: 1M HCl Wash (Removes Amine) IsImpurity->AcidWash Yes (Amine present) Recryst Action: Recrystallize (Hexane/EtOAc) IsImpurity->Recryst No (Color/Other) Heat Action: Switch to Toluene Reflux (110°C) AddDMAP->Heat Still No Conversion Success Pure Product AcidWash->Success Recryst->Success

Figure 2: Decision matrix for isolating pure N-acetyl adamantamines. Note that Ninhydrin stains the free amine red/purple, but will NOT stain the N-acetyl product, making it an excellent negative stain for completion.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2130, Amantadine. (Section: Metabolism/Metabolites). Retrieved from [Link]

  • Kvittingen, L., et al. (1992). Enzymatic acetylation of adamantanamine. Tetrahedron, 48(13), 2793-2802.
  • Vogels Textbook of Practical Organic Chemistry.Acetylation of Amines. (Standard reference for Schotten-Baumann and Anhydride protocols).

Validation & Comparative

1-Acetamidoadamantane vs. Amantadine: a comparison of antiviral properties.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acetamidoadamantane vs. Amantadine: A Comparative Analysis of Antiviral Properties and M2 Channel Interactions Audience: Researchers, Senior Scientists, and Drug Discovery Professionals.

Executive Summary

This guide provides a technical comparison between Amantadine (1-adamantanamine) and its N-acetylated derivative, This compound (N-acetylamantadine). While Amantadine is a historic antiviral agent targeting the Influenza A M2 proton channel, this compound serves as a critical negative control and metabolic endpoint.

The comparison highlights a fundamental principle in ion channel pharmacology: the necessity of a protonatable basic amine for M2 channel occlusion. While Amantadine (


) exists as a charged ammonium species at physiological pH, mimicking the hydronium ion, this compound is a neutral amide, rendering it pharmacologically inert against the M2 target.

Part 1: Chemical & Physicochemical Comparison

The antiviral efficacy of adamantane derivatives is strictly governed by their ability to interact with the hydrated pore of the M2 protein.

FeatureAmantadine (1-Adamantanamine)This compound (N-acetylamantadine)
Structure Primary Amine attached to Adamantane cageAcetamide group attached to Adamantane cage
Formula


Ionization (pH 7.4) Positive Charge (+1) (

)
Neutral (0) (Amide is non-basic)

~10.1 - 10.5N/A (Amide protons do not dissociate easily)
Lipophilicity (LogP) ~2.5~1.8 (More polar due to carbonyl oxygen)
M2 Channel Binding High Affinity (Deep Pore, Val27-Gly34)Negligible / Steric Occlusion only (Low Affinity)
Primary Role Antiviral / NMDA AntagonistInactive Metabolite / Biomarker (SSAT-1 activity)

Part 2: Mechanism of Action (The "Ammonium Requirement")

The divergence in antiviral activity is explained by the Electrostatic Mimicry Hypothesis .

Amantadine: The Hydronium Mimic

The M2 protein functions as a pH-gated proton channel.[1][2][3] The selectivity filter contains a cluster of Histidine residues (His37) and Tryptophan (Trp41).

  • Entry: Amantadine enters the N-terminal lumen of the M2 tetramer.

  • Binding: The hydrophobic adamantane cage fits snugly into a pocket defined by Val27, Ala30, and Ser31.

  • Blockade: Crucially, the positively charged ammonium group points toward the His37 cluster. It electrostatically repels incoming hydronium ions (

    
    ) and disrupts the water wire necessary for proton conduction.
    
This compound: The Silent Analog

Acetylation of the amine abolishes the positive charge.

  • Loss of Electrostatics: Without the positive charge, the molecule cannot destabilize the His37 cluster or repel protons effectively.

  • Steric Fit vs. Binding Energy: While the adamantane cage could theoretically fit in the pore, the lack of electrostatic stabilization results in a drastically reduced residence time (

    
     is high).
    
  • Conclusion: The transition from Amine

    
     Amide represents a "molecular switch" that turns off antiviral potency.
    
Visualization: M2 Channel Interaction Pathway

M2_Interaction cluster_0 Compound Properties Amantadine Amantadine (Charged NH3+) M2_Pore M2 Channel Pore (Val27, Ala30, Ser31) Amantadine->M2_Pore High Affinity Entry Acetamido This compound (Neutral Amide) Acetamido->M2_Pore Low Affinity/Steric Clash His37 His37 Gate (Proton Selectivity Filter) M2_Pore->His37 Amantadine NH3+ repels H+ M2_Pore->His37 Acetamido (Neutral) fails to interact Block Channel Blockade (Antiviral Effect) His37->Block Stabilized Closed State NoBlock No Blockade (Proton Flow Continues) His37->NoBlock Gate Remains Active

Figure 1: Mechanistic divergence between Amantadine and its acetylated metabolite at the M2 protein interface.

Part 3: Comparative Performance Data

The following data summarizes the expected performance in standard antiviral assays. Note that this compound is rarely tested as a drug candidate but appears in metabolic studies.

Assay TypeMetricAmantadine (Sensitive Strain)This compound
Plaque Reduction (MDCK Cells)

1.0 – 5.0

M
> 100

M (Inactive)
M2 Current Inhibition (Oocytes) % Inhibition> 90% (at 100

M)
< 10% (Negligible)
Cytotoxicity (

)
Toxicity> 500

M
> 500

M (Generally non-toxic)
Resistance Profile S31N MutantResistant (

M)
Inactive

Field Insight: In drug development, this compound is often used as a negative control to prove that an observed effect is due to the specific pharmacophore (the amine) and not just non-specific lipophilic membrane disruption by the adamantane cage.

Part 4: Experimental Protocols

To validate the comparison in your own lab, use the following self-validating protocols.

Protocol A: Plaque Reduction Neutralization Test (PRNT)

Objective: Quantify the antiviral potency (


) of both compounds against Influenza A (Strain A/Udorn/72 or A/WSN/33).
  • Cell Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h at 37°C/5% 
    
    
    
    to form a confluent monolayer.
  • Compound Preparation:

    • Dissolve Amantadine HCl and this compound in DMSO (Stock 100 mM).

    • Prepare serial dilutions in infection medium (DMEM + 0.2% BSA + TPCK-trypsin).

    • Control: Include a "Virus Only" well and a "Cell Only" well.

  • Infection:

    • Wash monolayers with PBS.

    • Inoculate with ~50-100 PFU of Influenza A virus.

    • Adsorb for 1 hour at 37°C.

  • Overlay & Treatment:

    • Remove inoculum.

    • Add agarose overlay containing the specific drug concentration (Range: 0.1

      
      M to 100 
      
      
      
      M).
  • Incubation & Staining:

    • Incubate for 48-72 hours.

    • Fix with 4% Formaldehyde; stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Calculate % inhibition relative to Virus Only control.

    • Validation Check: Amantadine must show dose-dependent reduction. Acetamido should show plaque counts similar to control.

Protocol B: M2 Channel Electrophysiology (TEVC)

Objective: Direct measurement of proton current blockage.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein. Incubate 24-48h.

  • Setup: Place oocyte in recording chamber with bath solution (pH 7.4).

  • Activation: Peruse with low pH buffer (pH 5.5) to activate the M2 proton current. Observe inward current (

    
    ).[4]
    
  • Drug Application:

    • Apply Amantadine (100

      
      M) 
      
      
      
      Expect rapid current decay (block).
    • Washout (Amantadine washout is very slow/irreversible).

    • Separate Oocyte: Apply this compound (100

      
      M) 
      
      
      
      Expect minimal to no change in current.
  • Validation: The current must return to baseline (or near baseline) only with the active amine.

Visualization: PRNT Workflow

PRNT_Workflow Start Seed MDCK Cells (24h) Infect Inoculate Virus (50-100 PFU) Start->Infect Treat Add Overlay + Test Compound Infect->Treat Incubate Incubate 48-72h Treat->Incubate Stain Fix & Stain (Crystal Violet) Incubate->Stain Count Count Plaques Calculate IC50 Stain->Count

Figure 2: Step-by-step workflow for the Plaque Reduction Neutralization Test.

References

  • Davies, W. L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862-863. Link

  • Wang, C., et al. (1993).[5] "Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block."[3][4][6] Journal of Virology, 67(9), 5585-5594. Link

  • Jing, X., et al. (2008).[7] "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel." PNAS, 105(31), 10967-10972. Link

  • Cady, S. D., et al. (2010). "Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers." Nature, 463(7281), 689-692. Link

  • Bras, A. P., et al. (1998). "Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2." Journal of Clinical Pharmacology, 38(6), 552-557. Link

Sources

Comparative Pharmacological Profile: 1-Acetamidoadamantane vs. Active Adamantane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity of 1-Acetamidoadamantane (


-acetylamantadine) in direct comparison to its parent compound, Amantadine  (1-aminoadamantane), and related analogs (Rimantadine , Memantine ).

The central pharmacological finding is an Activity Cliff : while the free amine analogs (Amantadine, Memantine) exhibit potent blockade of Influenza A M2 proton channels and NMDA receptors, the acetylation of the primary amine to form this compound renders the molecule pharmacologically inert against these classical targets. This guide explores the structural basis of this inactivity—specifically the loss of the protonatable basic center—and contrasts it with the utility of the adamantyl-amide scaffold in emerging targets like 11


-HSD1.

Part 1: Structural & Pharmacological Comparison

The "Amine Switch" Mechanism

The biological divergence between this compound and its analogs is dictated by the basicity of the nitrogen atom.

  • Amantadine/Rimantadine/Memantine: Possess a primary or secondary amine (

    
    ). At physiological pH (7.4), these exist predominantly as ammonium cations  (
    
    
    
    ). This positive charge is critical for:
    • M2 Channel: Mimicking the hydronium ion (

      
      ) to block the proton conduction pore.
      
    • NMDA Receptor: Electrostatic interaction within the deep pore binding site (PCP site).

  • This compound: Possesses an acetamide group.[1][2] Amides are neutral at physiological pH. Lacking a positive charge, it cannot interact with the cation-selective pores of the M2 or NMDA channels, resulting in a loss of potency >100-fold.

Comparative Activity Data

The following table summarizes the inhibitory constants (


 or 

) across key biological targets.
CompoundStructureM2 Channel (Influenza A)NMDA Receptor (Glutamatergic)11

-HSD1 (Metabolic)
Amantadine 1-Ad-NH

Active (

)*
Active (

)
Inactive
Rimantadine 1-Ad-CH(CH

)-NH

Potent (

)
Weak/InactiveInactive
Memantine 3,5-dimethyl-1-Ad-NH

Weak/ResistantPotent (

)
Inactive
This compound 1-Ad-NH-C(=O)CH

Inactive (

)
Inactive (

)
Scaffold Activity (Low

range)**

*Note: Activity varies by viral strain (e.g., S31N mutants are resistant to all). **Note: While simple this compound is a weak inhibitor, it serves as the scaffold for potent 11


-HSD1 inhibitors.

Part 2: Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR), highlighting how the modification of the nitrogen center dictates the target profile.

SAR_Analysis Amantadine Amantadine (1-NH2 Adamantane) Cation Cationic at pH 7.4 (Protonated) Amantadine->Cation Acetamido This compound (N-Acetyl) Neutral Neutral at pH 7.4 (Non-ionizable) Acetamido->Neutral Acetylation Memantine Memantine (Dimethyl-NH2) Memantine->Cation M2 Influenza M2 Channel (Pore Blocker) Cation->M2 Mimics H3O+ High Affinity NMDA NMDA Receptor (Open Channel Block) Cation->NMDA Electrostatic Binding Neutral->M2 No Affinity (Steric/Charge clash) Neutral->NMDA No Affinity HSD1 11β-HSD1 Enzyme (Metabolic Target) Neutral->HSD1 Hydrophobic Pocket Interaction

Figure 1: SAR map demonstrating the critical role of nitrogen basicity. Acetylation (Red node) abolishes ion channel activity but opens pathways for metabolic enzyme inhibition.

Part 3: Experimental Protocols for Validation

To experimentally verify the inactivity of this compound compared to Amantadine, the following self-validating protocols are recommended.

Protocol A: Influenza M2 Channel Inhibition (TEVC Assay)

Objective: Quantify the loss of channel-blocking potency due to acetylation. System: Xenopus laevis oocytes expressing Influenza A/M2 protein (Wild Type).

  • Preparation:

    • Synthesize cRNA for Influenza A M2 (A/Udorn/72 strain recommended).

    • Inject 5-10 ng cRNA into defolliculated oocytes. Incubate at 18°C for 48-72 hours.

  • Electrophysiology Setup:

    • Use Two-Electrode Voltage Clamp (TEVC) with bath solution (

      
       pH 7.4).
      
    • Activation: Perfusion with low pH buffer (pH 5.5) to activate the M2 proton current.

  • Drug Application:

    • Apply Amantadine (100

      
      )  as the Positive Control. Expect >80% current inhibition.
      
    • Washout until baseline current recovers.

    • Apply This compound (100

      
      ) .
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Validation Criteria: Amantadine must show

      
       inhibition. This compound should show 
      
      
      
      inhibition (indistinguishable from noise), confirming the requirement for a protonated amine.
Protocol B: NMDA Receptor Radioligand Binding

Objective: Assess affinity for the PCP-binding site within the NMDA channel.[3] Ligand:


-MK-801 (High-affinity open channel blocker).
  • Membrane Prep:

    • Isolate synaptic membranes from rat forebrain or HEK293 cells expressing NR1/NR2B subunits.

  • Incubation:

    • Incubate membranes with 2 nM

      
      -MK-801 in the presence of 10 
      
      
      
      Glutamate and 10
      
      
      Glycine (to open the channel).
  • Competition Curve:

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of Amantadine and This compound .
    • Incubate for 2 hours at room temperature to reach equilibrium.

  • Filtration & Counting:

    • Filter through GF/B filters pre-soaked in 0.3% polyethylenimine. Measure radioactivity via liquid scintillation.

  • Result Interpretation:

    • Amantadine: Will displace

      
      -MK-801 with a 
      
      
      
      .
    • This compound: Will show a flat displacement curve (no displacement) up to 100

      
      , confirming lack of affinity for the cation-binding site.
      

References

  • Wang, C., et al. (1993). "Mechanism of inhibition of the influenza A M2 proton channel by amantadine." Nature. Link

  • Kornhuber, J., et al. (1991). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties." Journal of Neural Transmission. Link

  • Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 proton channel: Characterization of the amantadine block." Journal of Biological Chemistry. Link

  • Boyle, C.D., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters. Link
    
  • PubChem Compound Summary. "this compound (CID 64153)." National Center for Biotechnology Information. Link

Sources

Quantitative analytical methods for 1-Acetamidoadamantane in biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetamidoadamantane (also known as N-acetylamantadine) is the primary pharmacologically inactive metabolite of the antiviral and antiparkinsonian drug Amantadine . Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling, metabolic stability studies, and assessing renal clearance variability.

This guide compares the two dominant analytical approaches: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) . While GC-MS represents the traditional methodology, LC-MS/MS has emerged as the industry gold standard due to its ability to quantify both parent drug and metabolite simultaneously without derivatization.

Part 1: Methodological Landscape & Comparison

The choice of method depends heavily on laboratory infrastructure and the specific need to distinguish the metabolite from the parent compound.

Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Traditional)
Primary Mechanism Electrospray Ionization (ESI+) / MRMElectron Impact (EI) / SIM
Sample Preparation Protein Precipitation (PP) or SPELiquid-Liquid Extraction (LLE) + Derivatization
Derivatization None Required Mandatory for Parent (Optional for Metabolite)
Sensitivity (LLOQ) High (0.1 – 0.5 ng/mL)Moderate (5 – 10 ng/mL)
Throughput High (< 5 min run time)Low (> 15 min run time)
Critical Risk Matrix Effects (Ion Suppression)False Positives: Acetic anhydride derivatization converts Amantadine into the analyte.

Part 2: Deep Dive – LC-MS/MS Protocol (Gold Standard)

Expert Insight: LC-MS/MS is preferred because this compound is a neutral amide, while Amantadine is a strong base (pKa ~10.8). LC-MS/MS allows for the simultaneous analysis of these chemically distinct species using a generic reverse-phase gradient, avoiding the complex extraction logic required for GC.

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma or Urine.[1]

  • Volume: 100 µL sample.

  • Internal Standard (IS): Amantadine-d15 or 1-Adamantane-d15-acetamide (if available).

  • Protocol:

    • Aliquot 100 µL plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL Internal Standard solution (500 ng/mL in methanol).

    • Add 300 µL Acetonitrile (ACN) (cold) to precipitate proteins.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (dilution prevents solvent effects on peak shape).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters)

Operating in ESI Positive mode. The amide group protonates readily


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
This compound 194.1 135.1 25Loss of acetamide group (

, 59 Da) yields stable adamantyl cation.
Amantadine (Parent) 152.1135.122Loss of ammonia (

, 17 Da) yields adamantyl cation.
Amantadine-d15 (IS) 167.2150.222Deuterated analog transition.

Critical Validation Step: Since both parent and metabolite produce the same product ion (


 135.1), chromatographic separation is essential  to prevent cross-talk if the parent ion fragmentation is not perfectly specific. However, the precursor masses (194 vs 152) are distinct enough that cross-talk is rare unless in-source fragmentation occurs.

Part 3: Deep Dive – GC-MS Protocol (Alternative)

Expert Insight: GC-MS is viable but fraught with a specific chemical trap. Never use Acetic Anhydride for derivatization if you intend to quantify this compound. Acetic anhydride will acetylate the parent drug (Amantadine) in vitro, converting it into this compound, thereby artificially inflating the metabolite concentration by 100-1000%.

Correct Approach: Use Trifluoroacetic Anhydride (TFAA) . This converts the parent Amantadine to N-trifluoroacetylamantadine (distinct mass), leaving the already-acetylated metabolite (this compound) intact or allowing it to be separated chromatographically.

Sample Preparation (Liquid-Liquid Extraction)
  • Alkalinization: To 500 µL plasma, add 50 µL 1.0 M NaOH (pH > 12).

    • Why? Amantadine is basic; high pH ensures it is uncharged for extraction. The metabolite (amide) is neutral and extracts regardless of basic pH.

  • Extraction: Add 3 mL Ethyl Acetate or Dichloromethane .

  • Agitation: Shake mechanically for 10 minutes. Centrifuge.

  • Evaporation: Transfer organic layer to clean tube; evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization (Crucial Step):

    • Add 50 µL TFAA (Trifluoroacetic anhydride) + 50 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness again.

    • Reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection (SIM Mode):

    • This compound: Target

      
      135  (Base peak), 193 (
      
      
      
      ), 150.
    • Amantadine-TFA (Derivative): Target

      
      135 , 247 (
      
      
      
      ).

Part 4: Visualization of Workflows

Metabolic & Analytical Pathway

This diagram illustrates the relationship between the drug, the metabolite, and the analytical risks involved in derivatization.

G Amantadine Amantadine (Parent Drug) Basic Amine Metabolism In Vivo Metabolism (Liver) Amantadine->Metabolism Deriv_Risk In Vitro Derivatization (Acetic Anhydride) Amantadine->Deriv_Risk Avoid this path LCMS LC-MS/MS Analysis (Direct Detection) Amantadine->LCMS Direct m/z 152 Metabolite This compound (Target Analyte) Neutral Amide Metabolism->Metabolite Metabolite->LCMS Direct m/z 194 False_Pos FALSE POSITIVE (Parent converts to Target) Deriv_Risk->False_Pos

Caption: Pathway showing the metabolic formation of this compound and the analytical risk of using acetic anhydride derivatization, which creates false positives.

Recommended Sample Preparation Workflow (LC-MS/MS)

Prep Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (Amantadine-d15) Sample->IS_Add Precip Protein Precipitation Add 300 µL Cold ACN IS_Add->Precip Vortex Vortex & Centrifuge 14,000 rpm, 10 min Precip->Vortex Dilution Dilute Supernatant 1:1 with 0.1% Formic Acid Vortex->Dilution Inject Inject into LC-MS/MS Dilution->Inject

Caption: Streamlined "Dilute-and-Shoot" protein precipitation workflow for high-throughput LC-MS/MS analysis.

References

  • Arndt, T. et al. (2005). "Determination of serum amantadine by liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta. Link

  • Li, Q. et al. (2018). "Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study." Journal of Pharmaceutical Analysis. Link

  • Kovtun, V. Y. et al. (1987).[2] "Synthesis and properties of N-(1-adamantyl)acetamide derivatives." Pharmaceutical Chemistry Journal. Link

  • PubChem Database. (2025). "this compound Compound Summary." National Library of Medicine. Link

  • Agilent Technologies. (2011). "Extraction of Acidic and Neutral Drugs from Plasma with Polymeric SPE." Application Note. Link

Sources

Assessing and comparing the metabolic pathways of 1-Acetamidoadamantane and Memantine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing and comparing the metabolic pathways of 1-Acetamidoadamantane and Memantine.

Executive Summary

This guide provides a technical comparison of the metabolic fates of Memantine (1-amino-3,5-dimethyladamantane) and This compound (


-acetyl-1-aminoadamantane). While both share the lipophilic adamantane cage structure, their metabolic profiles diverge significantly due to steric and functional group differences. Memantine acts as a metabolically stable NMDA receptor antagonist, primarily excreted unchanged. In contrast, this compound is the primary metabolite of the antiviral/antiparkinsonian drug Amantadine, representing a Phase II conjugation product rather than a parent drug.

Chemical & Pharmacological Profile

The structural distinction lies in the "metabolic shielding" provided by the methyl groups in Memantine versus the "metabolic capping" of the amine in this compound.

FeatureMemantineThis compound
IUPAC Name 3,5-dimethyladamantan-1-amine

-(adamantan-1-yl)acetamide
Role Active API (NMDA Antagonist)Major Metabolite (of Amantadine); Impurity Standard
Molecular Weight 179.31 g/mol 193.29 g/mol
Lipophilicity (LogP) ~3.3~2.2 (estimated)
Metabolic Stability High (Steric hindrance protects bridgehead)High (Amide bond is stable to oxidation)
Primary Excretion Renal (Unchanged)Renal (as metabolite)
Key Structural Feature 3,5-Dimethyl groups (Steric Shield)

-Acetyl group (Amine Cap)

Metabolic Pathways Analysis

Memantine: The "Metabolic Shield" Effect

Memantine exhibits exceptional metabolic stability. The presence of methyl groups at the 3 and 5 positions of the adamantane ring sterically hinders the bridgehead carbons, protecting them from oxidative attack by Cytochrome P450 (CYP) enzymes.

  • Primary Route: Renal excretion of the unchanged parent drug accounts for 57–82% of the dose.

  • Minor Metabolism (<20%):

    • N-Glucuronidation: Formation of the

      
      -glucuronide conjugate.
      
    • Hydroxylation: 6-hydroxy-memantine (likely via non-CYP mechanisms or minor CYP involvement).

    • Oxidation: 1-nitroso-deaminated memantine (rare).

  • Enzymology: CYP450 enzymes play a negligible role. This is a critical advantage in multi-drug regimens, reducing drug-drug interaction (DDI) potential.

This compound: The Acetylation Pathway

This compound is the product of the


-acetylation of Amantadine. Unlike Memantine, which is designed to resist metabolism, this compound is the metabolic end-product.
  • Precursor: Amantadine (1-adamantanamine).

  • Formation: Amantadine

    
     this compound via 
    
    
    
    -acetyltransferase activity.
    • Note: Studies indicate this acetylation is not strongly correlated with NAT2 phenotypes, suggesting alternative enzymatic pathways or non-enzymatic mechanisms in humans.

  • Fate: Once formed, this compound is highly stable and excreted in the urine. It does not undergo significant further oxidative metabolism (e.g., ring hydroxylation) because the amide group reduces the electron density required for certain oxidative attacks, and the adamantane cage remains robust.

Visualized Metabolic Schemes

MetabolicPathways cluster_0 Memantine Fate cluster_1 This compound Formation Memantine Memantine (Parent Drug) Urine_Mem Excreted Unchanged (57-82%) Memantine->Urine_Mem Major Route (Renal Transport OCT2) Glucuronide N-Glucuronide (Conjugate) Memantine->Glucuronide UGT Enzymes Hydroxy 6-OH-Memantine (Minor) Memantine->Hydroxy Minor Oxidation Amantadine Amantadine (Precursor) Acetamido This compound (Major Metabolite) Amantadine->Acetamido N-Acetylation (Non-NAT2 dependent?) Urine_Acet Renal Excretion (Stable End-Product) Acetamido->Urine_Acet Elimination

Caption: Comparative metabolic fates. Memantine is largely excreted unchanged, whereas this compound is the stable downstream product of Amantadine metabolism.

Experimental Protocols: Assessing Metabolic Stability

To objectively compare the stability of these compounds, a Microsomal Stability Assay is the gold standard. This protocol differentiates between the oxidative stability of Memantine and the potential hydrolytic/oxidative stability of this compound.

Materials
  • Test Compounds: Memantine HCl, this compound (purity >98%).

  • Biological System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (for oxidation), UDPGA (optional, for glucuronidation check).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation (Phase I Oxidation):

    • Control: Buffer + Compound (No Microsomes).

    • Test: Buffer + Compound + HLM (0.5 mg/mL final) + NADPH.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
  • Quenching:

    • Add ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) in a 1:3 ratio (Sample:ACN) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Inject supernatant into LC-MS/MS.

    • Monitor parent depletion (

      
       transitions).
      
Data Interpretation[1][2][3][4]
  • Memantine: Expect >90% remaining at 120 min. Low Intrinsic Clearance (

    
    ). This confirms the "metabolic shield" hypothesis.
    
  • This compound: Expect high stability (>85% remaining). Amides are generally stable in microsomes unless specific amidases are present (which are more common in cytosol/S9 fractions). If depletion occurs, check for deacetylation (appearance of Amantadine peak).

Workflow Diagram

ExperimentalWorkflow cluster_sampling Time-Point Sampling Start Start: 1 µM Test Compound (Memantine or this compound) Mix Mix with Human Liver Microsomes (0.5 mg/mL) Start->Mix Initiate Initiate with NADPH (37°C) Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 T120 T=120 min Initiate->T120 Quench Quench with Ice-Cold ACN (+ Internal Standard) T0->Quench T15->Quench T60->Quench T120->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

Caption: Standardized microsomal stability workflow for comparative metabolic profiling.

References

  • Memantine Pharmacokinetics & Metabolism Source: National Institutes of Health (NIH) / DailyMed URL:[Link]

  • Amantadine and this compound Disposition Title: A revision of the metabolic disposition of amantadine.[1][2] Source: PubMed (Biomed Mass Spectrom) URL:[Link]

  • Acetylation Mechanisms of Adamantane Derivatives Title: Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2.[3] Source: PubMed (Can J Physiol Pharmacol) URL:[Link]

  • Memantine FDA Prescribing Information Source: FDA Access Data URL:[Link][4]

Sources

Cross-referencing experimental data of CAS 880-52-4 with literature values.

[1][2][3][4]

Executive Summary: The Critical Intermediate

N-(1-Adamantyl)acetamide (CAS 880-52-4), also known as 1-Acetamidoadamantane , serves a dual role in pharmaceutical chemistry. It is the primary intermediate in the industrial synthesis of Amantadine (an antiviral and anti-Parkinsonian agent) via the Ritter reaction. Simultaneously, it is a regulated impurity (USP Amantadine Related Compound B) that must be strictly controlled in the final drug substance.

This guide provides an objective technical comparison of experimental data against literature standards to assist in the identification, synthesis, and quantification of this compound.

Physical Property Verification

The following table cross-references experimentally observed properties with established literature values. Deviations from these ranges often indicate the presence of unreacted adamantane or hydrolysis products.

PropertyExperimental Standard (Lit.)Predicted/ComputedNotes for Validation
Melting Point 148 – 149 °C 146 – 152 °CSharp melting point indicates high purity. Broadening <145°C suggests contamination with 1-adamantanol.
Boiling Point N/A (Sublimes/Decomposes)~329.5 °CHigh thermal stability due to adamantane cage; not typically distilled.
Density N/A1.08 g/cm³Solid crystalline powder.
Solubility Soluble in CHCl₃, DMSO, MethanolLogP ~ 2.2Poor water solubility compared to Amantadine HCl.
Appearance White crystalline powderN/ADiscoloration (yellowing) indicates oxidation or solvent trapping.

Analyst Note: In process control, a melting point depression is the fastest indicator of incomplete acetylation or premature hydrolysis.

Spectroscopic Characterization

Accurate identification relies on distinguishing the acetyl group signals from the adamantane cage.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the adamantane cage simplifies the spectrum, but the acetyl group provides the diagnostic handle.

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 1.90 - 1.95 ppm (s, 3H): Acetyl methyl group (-COCH ₃). Diagnostic Peak.

    • δ 2.05 - 2.10 ppm (br s, 3H): Adamantane methine protons (C-H).

    • δ 1.95 - 2.00 ppm (d/m, 6H): Adamantane methylene protons (C-H₂).

    • δ 1.60 - 1.70 ppm (m, 6H): Adamantane methylene protons (C-H₂).

    • δ 5.20 - 5.50 ppm (br s, 1H): Amide N-H proton (Exchangeable with D₂O).

Infrared Spectroscopy (FT-IR)[5]
  • 3280 - 3300 cm⁻¹: N-H stretching (Secondary amide).

  • 1640 - 1655 cm⁻¹: C=O stretching (Amide I band). Strong characteristic peak.

  • 1540 - 1560 cm⁻¹: N-H bending (Amide II band).

Synthesis & Reactivity Pathways

Understanding the formation and degradation of CAS 880-52-4 is essential for yield optimization and impurity control.

Pathway A: The Ritter Reaction (Industrial Route)

This method utilizes the stability of the adamantyl carbocation to install the nitrogen functionality.

  • Reagents: Adamantane (or 1-Bromoadamantane), Acetonitrile, Sulfuric Acid.

  • Mechanism: Generation of the 1-adamantyl cation followed by nucleophilic attack by acetonitrile and subsequent hydrolysis.

  • Yield: Typically 85-95% (Literature).

Pathway B: Acetylation (Lab Scale / Impurity Formation)
  • Reagents: 1-Adamantylamine (Amantadine), Acetic Anhydride, Pyridine.

  • Relevance: This reaction mimics the "reverse" process where Amantadine re-acetylates if acetic acid is present during workup, reforming the impurity.

Workflow Visualization

The following diagram illustrates the synthesis of Amantadine via the N-acetyl intermediate and the critical control points.

SynthesisPathAdamantaneAdamantane(Starting Material)Cation1-Adamantyl Cation(Intermediate)Adamantane->CationH2SO4 / -H-IntermediateN-(1-Adamantyl)acetamide(CAS 880-52-4)Cation->IntermediateRitter Reaction(Hydrolysis)AcetonitrileAcetonitrile(Solvent/Reactant)Acetonitrile->CationNucleophilic AttackAmantadineAmantadine HCl(Final API)Intermediate->AmantadineNaOH / Hydrolysis(Deprotection)ImpurityImpurity B(Unreacted Intermediate)Intermediate->ImpurityIncompleteHydrolysis

Figure 1: Synthesis pathway of Amantadine showing CAS 880-52-4 as the key intermediate and potential impurity.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

Objective: Preparation of N-(1-Adamantyl)acetamide standard for impurity testing.

  • Setup: In a 250 mL round-bottom flask, dissolve Adamantane (13.6 g, 0.1 mol) in Acetonitrile (50 mL).

  • Addition: Cool to 0°C. Dropwise add concentrated Sulfuric Acid (20 mL) over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The mixture will separate into two phases.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice. The product will precipitate as a white solid.

  • Workup: Filter the solid, wash with cold water (3 x 50 mL) to remove acid.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Verify MP (Target: 148-149°C).

Protocol 2: Impurity Detection (HPLC)

Objective: Quantify CAS 880-52-4 in Amantadine HCl samples (Limit: NMT 0.3%).

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Buffer (pH 3.0 Phosphate) : Acetonitrile (70:30).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (Note: Low UV absorbance requires high sensitivity or RI detection).

  • Retention Time: CAS 880-52-4 elutes after Amantadine due to higher hydrophobicity.

Comparison with Alternatives

When selecting a protecting group or intermediate for adamantane functionalization, the Acetyl group (CAS 880-52-4) is compared with the Boc-protected analog.

FeatureN-Acetyl (CAS 880-52-4)N-Boc (tert-Butyl carbamate)
Atom Economy High (Acetamide is small)Lower (Boc is bulky)
Stability Stable to weak acids/basesAcid labile (cleaves with TFA/HCl)
Deprotection Requires harsh hydrolysis (NaOH/Heat)Mild acidic deprotection
Cost Very Low (Acetonitrile/Acetic anhydride)Moderate (Boc anhydride)
Use Case Industrial Scale ManufacturingLab Scale / Complex Synthesis

References

  • National Institute of Standards and Technology (NIST). N-(1-Adamantyl)acetamide Mass Spectrum and IR Data. NIST Standard Reference Data.[1] Link

  • United States Pharmacopeia (USP). Amantadine Related Compound B Reference Standard (CAS 880-52-4). USP Catalog No. 1018527. Link

  • ChemicalBook. CAS 880-52-4 Physical Properties and Safety Data.Link

  • PubChem. this compound Compound Summary (CID 64153). National Center for Biotechnology Information. Link

  • International Journal of Pharmaceutical Sciences and Research. A Simple Method for Synthesis of Amantadine Hydrochloride. (2022).[3][4] Link

A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Acetamidoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-Acetamidoadamantane against a panel of biologically relevant protein targets. As researchers and drug development professionals, understanding the potential interactions of a compound with various proteins is paramount in the early stages of drug discovery. This document offers not only a step-by-step protocol but also the scientific rationale behind the selection of targets and methodologies, reflecting a field-proven approach to computational drug design.

Introduction: The Therapeutic Potential of Adamantane Derivatives

Adamantane and its derivatives have long been recognized for their therapeutic applications, ranging from antiviral agents to treatments for neurodegenerative diseases.[1][2] The rigid, lipophilic cage structure of adamantane allows it to interact with specific binding pockets in proteins, often leading to potent and selective modulation of their function.[3] this compound, a derivative of the antiviral drug amantadine, presents an intriguing candidate for broader pharmacological investigation.[4] Its structural modifications may alter its binding affinity and selectivity for various protein targets.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[5] This guide will walk you through a comparative docking study of this compound against three primary targets implicated in viral infections and neurodegenerative disorders, along with a negative control to assess binding specificity.

Target Protein Selection: A Rationale-Driven Approach

The choice of target proteins is critical for a meaningful comparative study. Our selection is based on the known pharmacology of adamantane derivatives and their potential therapeutic applications.

  • Influenza A M2 Proton Channel (PDB ID: 2RLF): The M2 protein is a well-established target for adamantane-based antiviral drugs like amantadine and rimantadine.[6] These drugs act by blocking the proton channel, which is essential for viral replication. Docking this compound to the M2 channel will provide insights into its potential as an antiviral agent. The crystal structure of the M2 channel in complex with the inhibitor rimantadine (PDB ID: 2RLF) provides an excellent model for this study.[7]

  • Human Acetylcholinesterase (AChE) (PDB ID: 4M0E): Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Some adamantane derivatives have shown inhibitory activity against cholinesterases.[2][9] Investigating the interaction of this compound with AChE can shed light on its potential neuroprotective effects. The high-resolution crystal structure of human AChE (PDB ID: 4M0E) will be used for this analysis.[2]

  • Human NMDA Receptor (GluN1/GluN2A) (PDB ID: 6IRA): The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory.[10][11] Overactivation of NMDA receptors is implicated in neurodegenerative diseases, and the adamantane derivative memantine is an approved NMDA receptor antagonist for the treatment of Alzheimer's disease.[12][13] Docking this compound to the NMDA receptor will explore its potential as a neuromodulatory agent. We will utilize the cryo-EM structure of the human GluN1-GluN2A NMDA receptor (PDB ID: 6IRA).[14]

  • Human Serum Albumin (HSA) (PDB ID: 1AO6) - Negative Control: Human serum albumin is the most abundant protein in blood plasma and is known to bind a wide variety of small molecules, often non-specifically.[15][16] By including HSA as a negative control, we can assess the potential for non-specific binding of this compound and better evaluate the specificity of its interactions with the primary targets. The crystal structure of HSA (PDB ID: 1AO6) will be employed for this purpose.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details the step-by-step methodology for performing the comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.[4][17]

Diagram of the Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB 1. Protein Preparation (PDB IDs: 2RLF, 4M0E, 6IRA, 1AO6) Grid 3. Grid Box Generation (Define Search Space) PDB->Grid Receptor.pdbqt Ligand 2. Ligand Preparation (this compound) Vina 4. AutoDock Vina Execution (Perform Docking) Ligand->Vina Ligand.pdbqt Grid->Vina config.txt Results 5. Results Analysis (Binding Energy, RMSD) Vina->Results Visualization 6. Visualization (Binding Poses & Interactions) Results->Visualization

Caption: A generalized workflow for in-silico molecular docking studies.

Step 1: Protein Preparation
  • Obtain Protein Structures: Download the PDB files for the target proteins: 2RLF, 4M0E, 6IRA, and 1AO6 from the RCSB Protein Data Bank ([Link]).

  • Clean the PDB Files: Remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structure using a molecular visualization tool like PyMOL or UCSF Chimera. For PDB ID 2RLF, retain the four protein chains (A, B, C, D) that form the channel. For 4M0E, 6IRA, and 1AO6, use chain A.

  • Prepare Receptor for Docking: Use AutoDockTools (ADT) to:

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt).

Step 2: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 64153) in SDF format.[4]

  • Prepare Ligand for Docking: Use ADT to:

    • Detect the root of the ligand.

    • Set the torsional degrees of freedom.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand. The center and dimensions of the grid box should be carefully chosen to encompass the active site or binding pocket of the protein.

Target ProteinPDB IDGrid Center (x, y, z)Grid Size (x, y, z) Å
Influenza A M2 Channel2RLF-1.5, 0.0, 10.020 x 20 x 30
Human AChE4M0E12.0, -42.0, 28.025 x 25 x 25
Human NMDA Receptor6IRA75.0, 75.0, 105.025 x 25 x 25
Human Serum Albumin1AO634.0, 1.0, 103.030 x 30 x 30
  • Rationale for Grid Box Parameters:

    • 2RLF: The grid box is centered within the pore of the M2 channel, encompassing the known binding site of adamantane derivatives, including key residues like Ser31, Val27, and His37.[15][18]

    • 4M0E: The grid box is centered on the catalytic active site gorge of AChE, which includes the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site.[8][9]

    • 6IRA: The grid box is centered on the ion channel pore, near the region where memantine is known to bind, involving residues from both GluN1 and GluN2A subunits.[10][12]

    • 1AO6: A larger grid box is centered on Sudlow's site I, a major drug-binding site in HSA, to explore potential non-specific interactions.[5][19]

Step 4: AutoDock Vina Execution

Create a configuration file (e.g., config.txt) for each docking run, specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

Execute the docking simulation from the command line: vina --config config.txt --out output.pdbqt --log log.txt

Results and Interpretation: A Comparative Analysis

The output of AutoDock Vina will provide a set of binding poses for this compound with each target protein, ranked by their predicted binding affinities (in kcal/mol).

Table of Hypothetical Docking Results
Target ProteinPDB IDBest Binding Affinity (kcal/mol)RMSD (Å) from InitialKey Interacting Residues (Hypothetical)
Influenza A M2 Channel2RLF-6.81.2Val27, Ala30, Ser31, Gly34
Human AChE4M0E-5.51.8Trp86, Tyr337, Phe338
Human NMDA Receptor6IRA-6.21.5Asn616(N1), Ala645(N1), Met818(N2A)
Human Serum Albumin1AO6-4.92.5Trp214, Arg218, Arg222
  • Binding Affinity: A more negative binding affinity suggests a more favorable binding interaction. In our hypothetical results, this compound shows the strongest predicted affinity for the Influenza M2 channel, followed by the NMDA receptor.

  • RMSD (Root Mean Square Deviation): A lower RMSD value between the docked pose and a reference conformation (if available) indicates a more accurate prediction. Here, the low RMSD values for the primary targets suggest reliable docking poses.

  • Interacting Residues: Analysis of the binding poses reveals the specific amino acid residues involved in the interaction, providing insights into the binding mechanism.

Visualization of Binding Interactions

Visualizing the docked poses is crucial for understanding the nature of the interactions. The following DOT graph illustrates a hypothetical binding mode of this compound within the active site of the Influenza M2 channel.

binding_interaction cluster_ligand This compound cluster_protein M2 Channel Pore (2RLF) Adamantane Adamantane Cage Val27 Val27 Adamantane->Val27 van der Waals Ala30 Ala30 Adamantane->Ala30 van der Waals Gly34 Gly34 Adamantane->Gly34 van der Waals Acetamido Acetamido Group Ser31 Ser31 Acetamido->Ser31 Hydrogen Bond

Caption: Hypothetical binding of this compound in the M2 channel.

Discussion and Conclusion

This comparative docking study provides valuable preliminary data on the potential protein targets of this compound. The hypothetical results suggest a strong preference for the Influenza M2 channel, consistent with the known activity of its parent compound, amantadine. The predicted interaction with the NMDA receptor also warrants further investigation into its potential neuroprotective properties. The weaker, likely non-specific, binding to Human Serum Albumin strengthens the hypothesis that the interactions with the primary targets are specific.

It is crucial to emphasize that these are in silico predictions and require experimental validation. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition assays would be necessary to confirm the binding affinities and inhibitory concentrations. Nevertheless, this computational approach serves as a cost-effective and rapid method to prioritize compounds and generate hypotheses for further experimental testing in the drug discovery pipeline.

References

  • Bteich, M. (2019). The crystal structure of human serum albumin (HSA) (PDB ID: 1AO6, MMDB ID: 47931). ResearchGate. [Link]

  • Sugio, S., Kashima, A., Mochizuki, S., Noda, M., & Kobayashi, K. (1998). CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN. RCSB PDB. [Link]

  • Shao, C., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • RCSB PDB. (2025). Structure Summary Page. RCSB PDB.
  • RCSB PDB. (2024). Identifiers in PDB. RCSB PDB.
  • Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube.
  • Chou, J.J., & Schnell, J.R. (2008). Proton Channel M2 from Influenza A in complex with inhibitor rimantadine. RCSB PDB. [Link]

  • Pielak, R. M., & Chou, J. J. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 107(31), 13642-13647.
  • Tajima, N., et al. (2019). Structure of the human GluN1/GluN2A NMDA receptor in the glutamate/glycine-bound state at pH 7.8. RCSB PDB. [Link]

  • Xiang, W., & Su, J. (2021). Structure of Human Serum Albumin. RCSB PDB. [Link]

  • Cheung, J., et al. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. [Link]

  • Traynelis, S. F. (Ed.). (2010). Pharmacology of NMDA Receptors. CRC Press.
  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2011). Specific binding of adamantane drugs and direction of their polar amines in the pore of the influenza M2 transmembrane domain in lipid bilayers and dodecylphosphocholine micelles determined by NMR spectroscopy. Journal of the American Chemical Society, 133(47), 19018-19021.
  • Wang, J., et al. (2009). Designing inhibitors of M2 proton channel against H1N1 swine influenza virus. PLoS One, 5(2), e9388.
  • Protein Data Bank Japan. (n.d.). 4m0e - Structure of human acetylcholinesterase in complex with dihydrotanshinone I - Summary. PDBj. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Wikipedia.
  • Omixium. (2025, August 6).
  • Regan, M. C., et al. (2019). Structural insights into NMDA receptor pharmacology. Biochemical Society Transactions, 47(6), 1675-1684.
  • Bruschi, F., et al. (2020). Small Bispecific Affinity Proteins for Simultaneous Target Binding and Albumin-Associated Half-Life Extension. Molecular Pharmaceutics, 17(12), 4663-4675.
  • Ghanei-Motlagh, M., & Fayyaz, F. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • Glasgow, N. G., et al. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv.
  • Ganno, M. L., et al. (2016). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. ACS Chemical Neuroscience, 7(11), 1547-1563.
  • Wang, J., et al. (2011). Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus. Journal of Medicinal Chemistry, 54(24), 8694-8704.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
  • Dennis, M. S., et al. (2002). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Journal of Biological Chemistry, 277(38), 35035-35043.
  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets.
  • Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of NMDA receptors. Journal of Neurochemistry, 97(6), 1611-1616.
  • Simple Tutorial for Molecular Docking using AutoDock Vina HD 720p. (2021, June 19). [Video]. YouTube.
  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box?.
  • Kwong, H. C., et al. (2017). Cholinesterase inhibitory activities of adamantyl-based derivatives and their molecular docking studies. Molecules, 22(6), 999.
  • ResearchGate. (n.d.). IC 50 values of the AChE and BChE inhibitory effects of adamantyl-based...
  • Tsvetanova, E., et al. (2024). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. International Journal of Molecular Sciences, 25(3), 1545.
  • Qian, J., & Johnson, J. W. (2006). Does Anesthetic Additivity Imply a Similar Molecular Mechanism of Anesthetic Action at N-Methyl-d-Aspartate Receptors?. Anesthesiology, 104(4), 753-760.
  • Wiatrak, B., et al. (2021). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. Molecules, 26(11), 3298.
  • Qian, J., & Johnson, J. W. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. Journal of Neuroscience, 29(9), 2828-2833.
  • Stanić, D., et al. (2025). Hybrids of 4-aminoquinolines and adamantane as inhibitors of AChE. Journal of the Serbian Chemical Society.
  • J. Med. Chem. (2012). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
  • Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers.
  • Protein Data Bank Japan. (n.d.). PDB-1ao6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN. Yorodumi - PDBj.
  • SciSpace. (n.d.). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). SciSpace.

Sources

Evaluating the performance of 1-Acetamidoadamantane-polymers against other high-stability polymers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1-Acetamidoadamantane-Functionalized Polymers (Ad-Ac Polymers). Context: The integration of the bulk adamantane cage with an acetamido (


) linker creates a unique class of high-stability polymers. While the adamantane cage provides steric bulk and lipophilicity (increasing 

and chemical resistance), the acetamido group introduces inter-chain hydrogen bonding. Verdict: Ad-Ac polymers outperform standard aliphatic polyesters (e.g., PLGA) in hydrolytic stability and micellar structural integrity (lower Critical Micelle Concentration). They rival high-performance engineering thermoplastics (like PMMA or lower-tier Polyimides) in thermal stability while offering superior solubility/processability for pharmaceutical formulations.

Chemical Architecture & Mechanism

The "this compound" moiety functions as a dual-action stabilizer within the polymer matrix:

  • Steric Stabilization (The Cage): The rigid tricyclic adamantane cage inhibits chain rotation, significantly elevating the Glass Transition Temperature (

    
    ).
    
  • Supramolecular Anchoring (The Linker): Unlike bare adamantane polymers, the acetamido functional group facilitates dipole-dipole interactions and hydrogen bonding. This reduces chain slippage under thermal stress and prevents premature payload leakage in drug delivery vectors.

DOT Diagram 1: Structure-Property Relationship

AdAc_Mechanism Moiety This compound Moiety Cage Adamantane Cage (Diamondoid Structure) Moiety->Cage Linker Acetamido Group (-NH-CO-CH3) Moiety->Linker Prop1 Steric Hindrance Cage->Prop1 Provides Bulk Prop2 Hydrogen Bonding Linker->Prop2 Donor/Acceptor Outcome1 High Tg (Thermal Stability) Prop1->Outcome1 Outcome2 Hydrolytic Resistance (Chemical Stability) Prop1->Outcome2 Shields Backbone Prop2->Outcome1 Restricts Motion Outcome3 Low CMC (Micellar Stability) Prop2->Outcome3 Supramolecular Cohesion

Caption: Mechanistic contribution of the adamantane cage and acetamido linker to macroscopic polymer stability.[1]

Comparative Performance Analysis

Thermal & Mechanical Stability

Benchmark: Polyimides (PI) and Poly(methyl methacrylate) (PMMA).[1][2]

FeatureAd-Ac PolymersPolyimides (PI)PMMAAnalysis

(Glass Transition)
160°C – 190°C >250°C~105°CAd-Ac polymers bridge the gap between commodity plastics and ultra-high-temp PI. The acetamido H-bonding boosts

significantly over standard acrylates.
Decomposition (

)
~360°C >500°C~300°CSufficient for autoclave sterilization and melt processing, unlike PMMA which degrades earlier.[1]
Solubility High (CHCl3, THF, DMF)Low (Requires aggressive solvents)HighCritical Advantage: Ad-Ac polymers are soluble in standard formulation solvents, making them superior to PI for drug encapsulation processes.[1]
Pharmaceutical Stability (Drug Delivery)

Benchmark: PLGA (Poly(lactic-co-glycolic acid)) and PEG (Polyethylene glycol).[1][3]

  • Hydrolytic Degradation: PLGA suffers from "bulk erosion" leading to acidic microclimates that can denature protein payloads. Ad-Ac polymers exhibit surface erosion or significantly delayed bulk degradation due to the hydrophobicity of the adamantane cage shielding the ester/amide bonds [1].

  • Micellar Stability (CMC): In amphiphilic block copolymers, replacing the hydrophobic block with Ad-Ac units lowers the Critical Micelle Concentration (CMC) by orders of magnitude compared to aliphatic chains.

    • Data Point: Star-shaped Adamantane-PLGA micelles show a CMC of 0.0034 mg/mL vs. 0.0070 mg/mL for linear PLGA [2], indicating superior structural integrity in blood dilution.[3]

Experimental Protocols

Protocol A: Synthesis of Poly(1-acetamidoadamantyl acrylate)

Objective: Synthesize the core high-stability polymer for characterization.

  • Monomer Preparation:

    • React 1-Adamantanol with Acryloyl chloride to form 1-Adamantyl acrylate.

    • Modification: To introduce the acetamido functionality, react 1-aminoadamantane (Amantadine) with acetic anhydride to form this compound, then functionalize via lithiation or use a pre-functionalized N-(1-adamantyl)acrylamide monomer.

  • Polymerization (RAFT Agent Mediated):

    • Reagents: Monomer (1.0 eq), RAFT agent (CPDB, 0.01 eq), Initiator (AIBN, 0.002 eq).

    • Solvent: Anhydrous 1,4-Dioxane.

    • Conditions: Degas via 3 freeze-pump-thaw cycles. Heat to 70°C for 24 hours under Argon.

  • Purification:

    • Precipitate twice into cold methanol.

    • Dry under vacuum at 40°C for 48 hours.

  • Validation:

    • 1H NMR: Confirm disappearance of vinylic protons (5.8–6.4 ppm).[1]

    • GPC: Target PDI < 1.2 to ensure uniform chain length (critical for reproducible degradation rates).

Protocol B: Accelerated Stability Testing (Hydrolytic)

Objective: Quantify degradation resistance against PLGA.[1]

  • Film Preparation: Solvent cast 100 µm films of Ad-Ac Polymer and PLGA (50:50).

  • Incubation: Submerge films in PBS (pH 7.4) at 55°C (Accelerated condition, Arrhenius scaling).

  • Sampling: At t = 0, 24, 48, 96, and 168 hours.

  • Analysis:

    • Weight Loss: Wash with dH2O, vacuum dry, weigh.[1]

    • GPC Analysis: Measure reduction in Molecular Weight (

      
      ).
      
    • Expectation: PLGA will show >50%

      
       loss by 48h.[1] Ad-Ac Polymer should retain >90% 
      
      
      
      due to hydrophobic shielding [3].
DOT Diagram 2: Stability Testing Workflow

Stability_Protocol cluster_analysis Time Points (0, 24, 48, 168h) Start Polymer Film Casting (Ad-Ac vs PLGA) Stress Accelerated Stress PBS, pH 7.4, 55°C Start->Stress Gravimetric Gravimetric Analysis (Mass Loss) Stress->Gravimetric GPC GPC Analysis (Mn Reduction) Stress->GPC pH_Monitor Microclimate pH (Acidification Check) Stress->pH_Monitor Result Comparative Profile Calculate degradation rate (k) Gravimetric->Result GPC->Result pH_Monitor->Result

Caption: Workflow for accelerated hydrolytic stability profiling of Ad-Ac polymers.

References

  • Adamantane-Containing Polymers: Synthesis and Properties. Ingenta Connect. [Link]

  • Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. National Institutes of Health (PMC). [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health (PMC). [Link][1]

  • Poly(1-adamantyl acrylate): Living Anionic Polymerization and Thermal Properties. ResearchGate. [Link]

Sources

Benchmarking the safety and toxicity profile of 1-Acetamidoadamantane against similar compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the safety and toxicity profile of 1-Acetamidoadamantane against similar compounds. Content Type: Publish Comparison Guide.

Executive Summary: The Amide "Switch"

In the development of adamantane-based therapeutics, distinguishing between pharmacologically active agents and their metabolic byproducts is critical for safety benchmarking. This compound (N-acetylamantadine) represents the acetylated metabolite of the parent drug Amantadine .

This guide benchmarks this compound against its parent compound (Amantadine) and structural analogs (Rimantadine, Memantine). The core thesis of this comparison is the Structure-Activity Relationship (SAR) "Switch" : The conversion of the primary amine (Amantadine) to the amide (this compound) neutralizes the compound's basicity, effectively nullifying its affinity for NMDA receptors and Influenza M2 channels. Consequently, this compound serves as a vital negative control in toxicity profiling and a marker for metabolic clearance.

Physicochemical & Mechanistic Benchmarking

To understand the safety profile, we must first establish the fundamental chemical divergence between the target (this compound) and the active comparators.

The Basicity Factor

The toxicity and efficacy of Amantadine and Memantine are driven by their ability to protonate at physiological pH (pKa ~10.5). This positive charge allows them to act as channel blockers. This compound, being an amide, remains neutral.

FeatureAmantadine (Parent)This compound (Target)Memantine (Analog)Impact on Safety
Functional Group Primary Amine (-NH2)Acetamide (-NH-CO-CH3)Primary Amine (-NH2)Critical : Amides do not protonate at pH 7.4.
pKa ~10.8 (Basic)Neutral~10.3 (Basic)High pKa drives lysosomal trapping (cellular toxicity mechanism).
LogP (Lipophilicity) ~2.5~1.8 - 2.0~3.3Acetylation reduces lipophilicity, altering BBB penetration.
NMDA Affinity High (Channel Blocker)Negligible Moderate/HighLack of affinity = Lack of CNS excitotoxicity.
Mechanism of Action (The "Safety" Logic)
  • Amantadine/Memantine: Bind inside the pore of the NMDA receptor. Risk: Excessive blockade leads to psychotomimetic side effects (hallucinations, jitteriness).

  • This compound: Lacks the cationic charge required to bind the glutamate residue deep within the channel pore. Benefit: It exhibits a "clean" CNS safety profile, making it an ideal reference standard for background cellular toxicity (non-mechanism based).

Experimental Protocols for Safety Benchmarking

As researchers, we do not rely on theoretical inertness. We validate it. Below are the specific protocols to benchmark this compound against active analogs.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Differentiate between mechanism-based toxicity (ion channel interference) and general cellular toxicity (membrane disruption).

Rationale: Amantadine can cause lysosomal accumulation due to its basicity (lysosomotropism). This compound should not accumulate to the same extent.

Workflow:

  • Cell Line: HEK-293 (Kidney) or SH-SY5Y (Neuronal).

  • Seeding: 10,000 cells/well in 96-well plates.

  • Treatment:

    • Group A (Test): this compound (0.1 - 1000 µM).

    • Group B (Active Control): Amantadine HCl (0.1 - 1000 µM).

    • Group C (Positive Control): Triton X-100 (1%).

  • Incubation: 24 Hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

Expected Outcome:

  • Amantadine: IC50 ~500 µM (due to lysosomal swelling/vacuolization).

  • This compound: IC50 >1000 µM (Significantly safer; indicates lack of lysosomotropism).

Protocol B: NMDA Receptor Occupancy (Safety Screening)

Objective: Confirm lack of off-target CNS activity.

Method: Competitive binding assay using [3H]-MK-801 (a high-affinity NMDA antagonist) in rat brain homogenates.

  • Logic: If this compound displaces MK-801, it poses a CNS safety risk similar to PCP or Ketamine.

  • Threshold: >10 µM Ki indicates a "Safe" profile for this scaffold.

Visualizing the Metabolic Safety Pathway

The following diagram illustrates the metabolic relationship and the divergence in safety profiles. The acetylation by NAT1/NAT2 enzymes represents a "Detoxification" pathway.

G Amantadine Amantadine (Active/Toxic Potential) Enzyme NAT1 / NAT2 (N-acetyltransferase) Amantadine->Enzyme Metabolism NMDA NMDA Receptor (CNS Side Effects) Amantadine->NMDA High Affinity (Blockade) Renal Renal Clearance (Excretion) Amantadine->Renal Major Route Acetamido This compound (Inert/Safe Metabolite) Enzyme->Acetamido Acetylation Acetamido->NMDA No Binding (Safety) Acetamido->Renal Minor Route

Caption: Figure 1. The metabolic detoxification of Amantadine. Acetylation removes the basic amine, preventing NMDA receptor interaction and neutralizing CNS toxicity risks.

Comparative Data Summary

Use this table to position this compound in your screening pipeline.

ParameterThis compoundAmantadineRimantadine
Primary Use Negative Control / Metabolite StdAntiviral / Parkinson'sAntiviral
CNS Toxicity Risk Low (Non-binding)Moderate (Insomnia, Jitteriness)Low-Moderate
Lysosomal Toxicity Low (Neutral pH)High (Basic trapping)High
Metabolic Stability High (End-product)Moderate (Subject to acetylation)High
Renal Clearance Glomerular filtrationActive secretion + FiltrationFiltration + Metabolism

References & Authoritative Sources

  • Koppel, C., & Tenczer, J. (1985). A revision of the metabolic fate of amantadine in man. Demonstrates the formation of N-acetylamantadine as a metabolite and its quantification.

  • Kornhuber, J., et al. (1991). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Establishes the requirement of the charged amine for receptor affinity.

  • Wang, J., et al. (1993). Structure-function analysis of the M2 ion channel protein of influenza A virus. Details the channel blocking mechanism requiring protonated amines.

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Adapted for general cytotoxicity benchmarking).

Disclaimer: This guide is for research and development purposes only. This compound is a chemical reagent and is not approved for direct therapeutic use in humans.

Safety Operating Guide

1-Acetamidoadamantane: Proper Disposal & Handling Procedures

[1][2][3][4][5][6][7][8]

Executive Directive

Do not dispose of 1-Acetamidoadamantane down the drain.

While this compound (CAS 880-52-4) is not a P-listed or U-listed acute toxin under US EPA RCRA regulations, it possesses a highly stable tricyclic cage structure that resists biodegradation.[1][2][3] The primary disposal route is high-temperature incineration equipped with a scrubber.[1]

This guide outlines the specific workflows to ensure compliance, safety, and environmental stewardship.

Hazard Identification & Assessment

Before initiating disposal, you must validate the material's hazard profile.[1] this compound is typically a white crystalline powder.[1] It is an intermediate often found in the synthesis of antiviral agents (e.g., Amantadine, Rimantadine).[1]

GHS Hazard Classification (Consolidated)[1][2]
Hazard CategoryCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2][3][4][5]
Acute Toxicity H312Harmful in contact with skin.[2][3][4]
Acute Toxicity H332Harmful if inhaled.[2][3][4]
Skin Corrosion H315Causes skin irritation.[2][3][6][7][4]
Eye Damage H319Causes serious eye irritation.[2][3][6][7][8][4][9]
STOT - SE H335May cause respiratory irritation.[1][2][3][6][7][8][4]
Environmental NoteAdamantane derivatives are generally toxic to aquatic life with long-lasting effects due to bioaccumulation potential.[1][2][3]

Scientific Rationale: The "Why" Behind the Protocol

To ensure your team follows the protocol, they must understand the chemical causality:

  • Thermal Stability: The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is thermodynamically stable.[1] Standard low-temperature waste treatment or biological digestion (sewage treatment) will not degrade the core structure.[1] Causality: You must use high-temperature incineration (>1000°C) to break the carbon cage.[1]

  • Lipophilicity: The adamantyl group is highly lipophilic.[1] If released into waterways, it partitions into organic matter and fatty tissues of aquatic organisms rather than diluting in the water column. Causality: Zero-discharge to sewer is a non-negotiable environmental requirement.[1]

  • Combustible Dust: Like many organic amides, the fine powder can form combustible dust clouds. Causality: Disposal containers must be anti-static or grounded during transfer to prevent electrostatic discharge.

Operational Disposal Workflows

Diagram 1: Waste Stream Decision Matrix

This self-validating logic tree ensures no waste is misrouted.[1]

WasteDecisionTreeStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPowderLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidActionDouble-Bag (LDPE)Label: 'Toxic Solid Organic'SolidPath->SolidActionSolventCheckSolvent Type?LiquidPath->SolventCheckFinalEHS Pickup -> High Temp IncinerationSolidAction->FinalHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedContains Cl, Br, FNonHalogenatedNon-Halogenated(MeOH, Acetone)SolventCheck->NonHalogenatedC, H, O onlyHaloActionJerrycan: Halogenated WasteSegregate from Alkali MetalsHalogenated->HaloActionNonHaloActionJerrycan: Organic SolventsCheck Flash PointNonHalogenated->NonHaloActionHaloAction->FinalNonHaloAction->Final

Caption: Decision logic for segregating this compound waste streams based on physical state and solvent compatibility.

Protocol A: Solid Waste (Pure Substance)

Best for: Expired shelf stock, spill cleanup residues, or failed reaction solids.[1]

  • Containment: Do not throw loose powder into a general waste drum.[1] Place the substance into a clear, sealable Low-Density Polyethylene (LDPE) bag.

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar or a second bag).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid)"[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a cool, dry area away from oxidizers until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or dissolved samples.[1]

  • Compatibility Check (Self-Validating Step): Before pouring, test the pH of the waste container.[1] this compound is an amide; hydrolysis in strong acids/bases can yield adamantylamine (more toxic) or acetic acid.[1] Ensure the waste stream is pH 4–10.[1]

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Acetone, Methanol, or Ethyl Acetate.[1]

  • Transfer: Use a funnel to prevent drips. Wipe the funnel neck immediately after use to prevent crystal formation (adamantane derivatives sublime and crystallize easily, potentially jamming container threads).[1]

  • Labeling: List all solvents plus "Trace this compound."

Emergency Procedures: Spill Management

In the event of a powder spill, speed is secondary to containment.[1]

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a N95/P100 particulate respirator .[1] The dust is an inhalation irritant (H332, H335).[1]

  • Dry Cleanup: Do not wet the powder initially (it spreads the contamination). Use a scoop or dustpan.[1]

  • Wet Wipe: After bulk removal, wipe the surface with an acetone-dampened towel (this compound is soluble in organic solvents, poorly soluble in water).[1]

  • Disposal: Place all wipes and scoops into the Solid Waste stream (Protocol A).

Regulatory Compliance (US/EU Context)

  • RCRA (USA): this compound is not specifically listed (F, K, P, or U lists).[1][2] However, if mixed with flammable solvents, it becomes a D001 (Ignitable) waste.[1] If the waste exhibits toxicity characteristics, it must be managed accordingly.[8][10]

    • Recommendation: Always manage as Hazardous Chemical Waste to ensure incineration.[1]

  • REACH (EU): Ensure the waste contractor is certified for incineration of nitrogen-containing organic compounds to manage NOx emissions.[1]

  • TSCA: Listed in the inventory.[1][9] Ensure disposal records are kept for 3 years.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64153, N-(1-Adamantyl)acetamide.[1] Retrieved January 31, 2026 from [Link][1][2][3]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 31, 2026 from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetamidoadamantane
Reactant of Route 2
Reactant of Route 2
1-Acetamidoadamantane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.